molecular formula C10H10NNaO4S B016590 Sodium 1-acetylindoline-2-sulfonate CAS No. 26807-69-2

Sodium 1-acetylindoline-2-sulfonate

Cat. No.: B016590
CAS No.: 26807-69-2
M. Wt: 263.25 g/mol
InChI Key: LKAZCMFZYBOAGI-UHFFFAOYSA-M
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Description

Sodium 1-acetylindoline-2-sulfonate, also known as Sodium 1-acetylindoline-2-sulfonate, is a useful research compound. Its molecular formula is C10H10NNaO4S and its molecular weight is 263.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Sodium 1-acetylindoline-2-sulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 1-acetylindoline-2-sulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;1-acetyl-2,3-dihydroindole-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4S.Na/c1-7(12)11-9-5-3-2-4-8(9)6-10(11)16(13,14)15;/h2-5,10H,6H2,1H3,(H,13,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAZCMFZYBOAGI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC2=CC=CC=C21)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10NNaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369456
Record name sodium 1-acetylindoline-2-sulfonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26807-69-2
Record name sodium 1-acetylindoline-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Mechanism of Sodium 1-acetylindoline-2-sulfonate in Regioselective Indole Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the "Indole-Indoline-Indole" synthetic strategy, focusing on the pivotal role of Sodium 1-acetylindoline-2-sulfonate as a stable intermediate for achieving regioselective C5-functionalization of the indole nucleus. This document is intended for researchers, chemists, and drug development professionals seeking to understand and apply this powerful methodology to access specific indole isomers that are challenging to synthesize through conventional electrophilic substitution.

The Challenge: Regiocontrol in Indole Electrophilic Substitution

The indole ring is a privileged scaffold in a vast array of pharmaceuticals and biologically active molecules. A fundamental characteristic of its chemistry is the high electron density at the C3 position, which makes it the primary site of attack for most electrophiles. While this inherent reactivity is useful, it presents a significant challenge when functionalization is desired at other positions, particularly on the benzene portion of the heterocycle. Directing electrophiles to the C5 position, for instance, is often inefficient and results in mixtures of isomers, complicating purification and reducing overall yield.

To overcome this inherent C3 selectivity, our laboratory has optimized a robust and scalable methodology based on the temporary and strategic disruption of the indole's aromaticity. This "Indole-Indoline-Indole" pathway transiently masks the pyrrole ring's reactivity, transforming the electronic nature of the molecule to favor substitution at the C5 position.

The "Indole-Indoline-Indole" Strategy: A Paradigm Shift in Reactivity

The core of this strategy lies in the conversion of an aromatic indole into a non-aromatic indoline derivative. This transformation fundamentally alters the electronic landscape of the molecule. The nitrogen atom, no longer part of a pi-rich pyrrole system, now acts as a powerful activating group on the adjacent benzene ring, akin to a substituted aniline. This change in electronic character deactivates the C2 and C3 positions and directs incoming electrophiles to the position para to the nitrogen—the C5 position of the original indole ring.

The overall workflow can be visualized as a three-stage process:

  • Masking the Pyrrole Core: Indole is reacted with sodium bisulfite to form Sodium indoline-2-sulfonate, effectively breaking the indole's aromaticity.

  • Stabilization and Functionalization: The indoline intermediate is N-acetylated to produce the highly stable and easily handled Sodium 1-acetylindoline-2-sulfonate. This intermediate then undergoes regioselective electrophilic aromatic substitution at the C5 position.

  • Unmasking to the Functionalized Indole: The sulfonate group is eliminated via a base-mediated reaction, which re-establishes the C2-C3 double bond and restores the aromatic indole core, now bearing a substituent at the C5 position.

cluster_0 The 'Indole-Indoline-Indole' Workflow Indole Indole Sodium_Indoline_2_sulfonate Sodium_Indoline_2_sulfonate Indole->Sodium_Indoline_2_sulfonate + NaHSO3 (Dearomatization) Sodium_1_acetylindoline_2_sulfonate Sodium_1_acetylindoline_2_sulfonate Sodium_Indoline_2_sulfonate->Sodium_1_acetylindoline_2_sulfonate + Acetic Anhydride (N-Acetylation & Stabilization) C5_Substituted_Indoline C5_Substituted_Indoline Sodium_1_acetylindoline_2_sulfonate->C5_Substituted_Indoline + Electrophile (E+) (C5-Functionalization) C5_Substituted_Indole C5_Substituted_Indole C5_Substituted_Indoline->C5_Substituted_Indole + Base (e.g., NaOH) (Rearomatization)

Figure 1: High-level overview of the "Indole-Indoline-Indole" synthetic pathway for C5-functionalization.

Mechanism of Action: The Role of Sodium 1-acetylindoline-2-sulfonate

The success of this entire sequence hinges on the unique properties of the indoline-2-sulfonate intermediates. Let us dissect the mechanism step-by-step.

Step 1: Nucleophilic Addition of Bisulfite (Dearomatization)

The synthesis begins with the reaction of indole with sodium bisulfite in a mixed aqueous-alcoholic solvent system. This solvent choice is critical: ethanol solubilizes the nonpolar indole, while water dissolves the ionic sodium bisulfite, creating a homogeneous medium for the two reactants to interact efficiently. The bisulfite ion engages in a nucleophilic addition to the C2 position of the indole, breaking the C2-C3 double bond and forming the sodium indoline-2-sulfonate salt. This initial dearomatization is the key to altering the molecule's reactivity. Optimized procedures have achieved yields of up to 98% for this step.

Step 2: N-Acetylation for Stability and Handling

The resulting Sodium indoline-2-sulfonate, which is isolated as a stable monohydrate, is then acetylated. This is a standard nucleophilic acyl substitution where the lone pair of electrons on the indoline nitrogen attacks a carbonyl carbon of acetic anhydride. The resulting Sodium 1-acetylindoline-2-sulfonate is an exceptionally stable, solid intermediate that can be easily purified and stored. The acetyl group serves two purposes: it protects the nitrogen from participating in side reactions and further stabilizes the indoline structure. This step proceeds in high yield, typically around 85-90%.

cluster_1 Detailed Mechanism of C5-Functionalization Indole Indole Indoline_Sulfonate Sodium Indoline-2-sulfonate Indole->Indoline_Sulfonate 1. NaHSO3 (Nucleophilic Addition at C2) Acetyl_Indoline Sodium 1-acetylindoline-2-sulfonate Indoline_Sulfonate->Acetyl_Indoline 2. Acetic Anhydride (N-Acetylation) Resonance_Structure Resonance-stabilized Carbocation Intermediate Acetyl_Indoline->Resonance_Structure 3. Electrophile (E+) (Attack at C5) Substituted_Indoline 5-Substituted Intermediate Resonance_Structure->Substituted_Indoline 4. Deprotonation Substituted_Indole 5-Substituted Indole Substituted_Indoline->Substituted_Indole 5. NaOH, Reflux (E2 Elimination of Sulfonate)

Figure 2: The stepwise chemical mechanism from indole to a C5-functionalized indole product.

Step 3: Electrophilic Aromatic Substitution at C5

With the pyrrole ring masked and the nitrogen atom acting as a para-directing aniline-like group, the C5 position becomes the most nucleophilic site on the benzene ring. The acetylated intermediate is then subjected to standard electrophilic aromatic substitution conditions. A variety of electrophiles can be introduced at this position with high regioselectivity.

Step 4: Base-Mediated Rearomatization (Desulfonylation)

The final, crucial step is the removal of the sulfonate protecting group and the restoration of the indole's aromaticity. This is achieved by treating the substituted intermediate with a strong base, such as sodium hydroxide, and heating the mixture. The base facilitates an E2-type elimination reaction, removing a proton from C3 and eliminating the sulfonate group from C2, thereby reforming the C2-C3 double bond.

Experimental Protocols and Performance Data

The following protocols are based on validated and published procedures, demonstrating the practical application and high efficiency of this methodology.

Synthesis of Sodium 1-acetylindoline-2-sulfonate Hemihydrate (III)
  • Preparation of Sodium Indoline-2-sulfonate Monohydrate (II): To a solution of sodium bisulfite (23.4 g) in water (80 ml), slowly add a solution of indole (11.7 g, 0.1 mole) in ethanol (25 ml) with stirring.

  • Stir the resulting mixture for 20 hours at room temperature.

  • Filter the thick slurry by suction, wash the solid with methanol (25 ml) and then ether (2 x 50 ml).

  • Air dry the solid to yield Sodium Indoline-2-sulfonate Monohydrate (II). Expected Yield: ~98%.

  • N-Acetylation: Create a slurry of the salt II (23.9 g, 0.1 mole) in acetic anhydride (150 ml).

  • Heat the slurry to 70°C and maintain this temperature for 2 hours with stirring.

  • Increase the temperature to 90°C for 30 minutes.

  • Cool the reaction mixture to 20°C and collect the solid by filtration.

  • Wash the filter cake with ether (3 x 40 ml) and air-dry overnight to yield Sodium 1-acetylindoline-2-sulfonate Hemihydrate (III). Expected Yield: ~83%.

Representative C5-Functionalization: 5-Bromoindole (IVa)
  • Dissolve the intermediate III (240 g, 0.88 mole) in water (1100 ml) and cool to 0-5°C.

  • Add bromine (155 g, 0.97 mole) dropwise with stirring, ensuring the temperature remains below 5°C.

  • After addition, stir the orange slurry at 0°C for 1 hour, then allow it to warm to room temperature over 1 hour.

  • Add solid sodium hydroxide (150 g) and reflux the mixture overnight (approx. 20 hours).

  • Cool the mixture to 10°C, collect the solid product by filtration, wash with cold water, and dry.

Performance Data for C5-Substitution Reactions

The following table summarizes the yields for various electrophilic substitutions performed on Sodium 1-acetylindoline-2-sulfonate, demonstrating the versatility and efficiency of this method.

Target CompoundElectrophilic ReagentYield (%)Reference
5-BromoindoleBromine (Br₂)98%
5-IodoindoleIodine monochloride (ICl)65%
5-NitroindoleFuming Nitric Acid90%

Scope and Limitations

The primary and most significant application of the Sodium 1-acetylindoline-2-sulfonate intermediate is to serve as a synthetic surrogate for indole to achieve highly regioselective C5-functionalization . The robustness of the "Indole-Indoline-Indole" sequence makes it a superior choice over direct electrophilic substitution of indole when the C5-substituted isomer is the exclusive target.

It is critical for researchers to recognize the primary limitation of this methodology: it is specifically designed for C5 substitution. The electronic properties of the 1-acetylindoline intermediate do not favor substitution at other positions (C2, C3, C4, C6, C7). For functionalization at those sites, alternative strategies, such as directed ortho-metalation, C-H activation, or umpolung strategies, must be employed.

Conclusion

Sodium 1-acetylindoline-2-sulfonate is a key, stable, and easily handled intermediate in the powerful "Indole-Indoline-Indole" synthetic sequence. Its mechanism of action relies on the temporary dearomatization of the indole core, which fundamentally alters the directing properties of the indolic nitrogen, transforming it into a para-director. This allows for the highly selective and high-yield synthesis of 5-substituted indoles, bypassing the inherent C3-selectivity of the parent heterocycle. By understanding and applying this mechanism, researchers can efficiently access a wide range of C5-functionalized indoles crucial for drug discovery and materials science.

References

  • 5-Substituted Indoles via Sodium Indoline-2-Sulfonate - A Reexamination. Organic Preparations and Procedures International, 11(66), 391-399 (1985). [Link]

  • Sodium 1-acetylindoline-2-sulfonate | C10H10NNaO4S | CID 2727699. PubChem. [Link]

  • Preparation of vinylogous 2-sulfonylindolines by the palladium-catalyzed heteroannulation of o-iodoanilines with dienyl sulfones and their further transformation to indoles and carbazoles. The Journal of Organic Chemistry, 66(25), 8599-605 (2001). [Link]

  • Direct C2-Functionalization of Indoles Triggered by the Generation of Iminium Species from Indole and Sulfonium Salt. PubMed. [Link]

  • Desulfonylation Reactions. Science of Synthesis, (2009). [Link]

  • C-H Functionalization of indoles and oxindoles through CDC reactions. Organic & Biomolecular Chemistry, 16(2), 245-261 (2018). [Link]

  • Reductive desulfonylation. Wikipedia. [Link]

  • C-2 functionalization of indoles with xanthate-lactam derivatives by radical-oxidative coupling, an approach to Aspidosperma alkaloids. RSC Publishing. [Link]

  • Iodophor-/H2O2-Mediated 2-Sulfonylation of Indoles and N-Methylpyrrole in Aqueous Phase. Molecules, 27(19), 6296 (2022). [Link]

  • Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. ChemRxiv. [Link]

  • Recent Advances on the C2-Functionalization of Indole via Umpolung. Topics in Current Chemistry, 378(2), 16 (2020). [Link]

Physical and chemical properties of "Sodium 1-acetylindoline-2-sulfonate"

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

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Expanding Data Parameters

I'm now expanding my data collection to include synthesis, reactivity, and potential applications, particularly in drug development. I'm also researching experimental protocols for characterizing similar compounds, focusing on techniques like NMR, IR, and HPLC. I'm gathering safety information too, for completeness.

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A Technical Guide to Sodium 1-acetylindoline-2-sulfonate: A Regiodirecting Protecting Group for the Synthesis of 5-Substituted Indoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of Sodium 1-acetylindoline-2-sulfonate, a key intermediate in the "Indole-Indoline-Indole" synthetic strategy. We will dissect the causality behind its application, detailing its synthesis, mechanism of action, and utility in directing electrophilic substitution to the C5 position of the indole nucleus—a critical transformation for the development of numerous pharmaceutical and biologically active compounds.

The Challenge of Indole Regioselectivity

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of many natural products and synthetic drugs. However, its rich electron density makes it highly susceptible to electrophilic attack, predominantly at the C3 position of the pyrrole ring. This inherent reactivity poses a significant challenge when functionalization is desired at other positions, particularly on the benzene ring. To achieve regioselective synthesis of, for instance, 5-substituted indoles, a robust protection strategy is imperative. This strategy must temporarily mask the reactive C2-C3 double bond, alter the electronic landscape of the molecule to favor substitution at the desired position, and be readily reversible to regenerate the aromatic indole system.

The "Indole-Indoline-Indole" Synthetic Sequence: A Paradigm Shift in Regiocontrol

A powerful solution to this challenge is the "Indole-Indoline-Indole" synthetic sequence.[1][2] This strategy hinges on a temporary reduction of the indole's pyrrole ring to an indoline. This conversion fundamentally alters the molecule's electronic properties. The indoline nitrogen, now behaving like a substituted aniline, becomes an ortho-, para-director for electrophilic aromatic substitution.[2] Consequently, incoming electrophiles are directed to the position para to the nitrogen, which corresponds to the C5 position of the original indole ring.[1] The subsequent N-acetylation and final deprotection-aromatization complete this elegant three-stage transformation.

G Indole Indole (High C3 Reactivity) Indoline Sodium Indoline-2-sulfonate (Protection of C2/C3) Indole->Indoline  NaHSO3  (Protection) Protected Sodium 1-acetylindoline-2-sulfonate (Activation for C5 Substitution) Indoline->Protected  Ac2O  (Acetylation) Substituted 5-Substituted Indoline Intermediate Protected->Substituted  Electrophile (E+)  (C5-Substitution) Final 5-Substituted Indole (Final Product) Substituted->Final  Base  (Deprotection/ Aromatization)

Caption: The "Indole-Indoline-Indole" Workflow.

Synthesis of the Key Intermediate: Sodium 1-acetylindoline-2-sulfonate

The successful implementation of this strategy relies on the efficient preparation of the N-acetylated indoline intermediate. This is a two-step process starting from indole.

Step 1: Formation of Sodium Indoline-2-sulfonate

The initial and crucial step is the reversible nucleophilic addition of sodium bisulfite across the C2-C3 double bond of indole.[2] This reaction effectively converts the indole into an indoline derivative, thereby protecting the inherently reactive pyrrole moiety.

Mechanism: The reaction proceeds via a nucleophilic attack of the bisulfite ion at the C2 position of the indole ring.[2] This disrupts the aromaticity of the pyrrole ring and forms the stable sodium indoline-2-sulfonate salt.

G cluster_0 Mechanism of Indoline-2-sulfonate Formation Indole Indole Intermediate Tetrahedral Intermediate Indole->Intermediate Nucleophilic Attack at C2 Bisulfite HSO3- Product Sodium Indoline-2-sulfonate Intermediate->Product Proton Transfer

Caption: Formation of Sodium Indoline-2-sulfonate.

Optimized Protocol: Early procedures reported yields around 68%, but process optimization has consistently pushed yields much higher.[1][2] The product is typically isolated as a stable monohydrate.[1][2]

ParameterRecommended ConditionRationale
Reactants Indole, Sodium BisulfiteCore components for the addition reaction.
Solvent Aqueous EthanolA mixed solvent system is critical. Ethanol solubilizes the nonpolar indole, while water dissolves the ionic sodium bisulfite, creating a homogeneous medium for efficient reaction.[2]
Temperature 20–30°COptimal temperature for efficient conversion.[2]
Reaction Time 15–30 hoursSufficient time for the reaction to reach completion.[2]
Yield >95%Optimized procedures can achieve near-quantitative yields of the monohydrate.[2]
Step 2: N-Acetylation to Sodium 1-acetylindoline-2-sulfonate

The subsequent N-acetylation of sodium indoline-2-sulfonate further deactivates the nitrogen lone pair, enhancing the directing effect towards the C5 position and improving stability.

Mechanism: This is a standard nucleophilic acyl substitution. The lone pair of electrons on the indoline nitrogen atom attacks one of the electrophilic carbonyl carbons of acetic anhydride, forming a tetrahedral intermediate that collapses to the N-acetylated product.[2]

Experimental Protocol: A detailed protocol involves heating a slurry of sodium indoline-2-sulfonate in acetic anhydride.[1][3]

  • A slurry of sodium indoline-2-sulfonate (0.1 mole) in acetic anhydride (150 ml) is prepared in a suitable reaction vessel.[1]

  • The mixture is heated to 70°C and stirred for 2 hours under an inert atmosphere.[1][3]

  • The temperature is then raised to 90°C for an additional 30 minutes. During this time, the slurry thins and turns a pale tan color.[1][3]

  • The reaction mixture is cooled to room temperature (e.g., 20-25°C), and the solid product is collected by filtration.[1][3]

  • The filter cake is washed with ether or ethyl acetate and dried in a vacuum oven.[1][3]

This procedure reliably produces Sodium 1-acetylindoline-2-sulfonate, often as a hemihydrate, in high yields.[1]

ParameterRecommended ConditionReported Yield
Reactants Sodium Indoline-2-sulfonate, Acetic Anhydride-
Temperature Profile 70°C for 2h, then 90°C for 0.5hStepwise heating ensures controlled and complete acetylation.[1][3]
Workup Cooling, filtration, washing with ether/ethyl acetateStandard procedure to isolate the solid product.[1][3]
Product Form White solid (hemihydrate)The product is stable and can be stored.[1]
Yield 83–90%An efficient and high-yielding transformation.[1][3]

Application in C5-Electrophilic Substitution

With the C2 and C3 positions blocked and the aniline-like nitrogen directing the substitution, the benzene ring of Sodium 1-acetylindoline-2-sulfonate is now primed for electrophilic attack at the C5 position.[1] This allows for a range of functional groups to be introduced with high regioselectivity.

G cluster_1 Electrophilic Substitution at C5 Protected Sodium 1-acetylindoline-2-sulfonate Substituted 5-Substituted Intermediate Protected->Substituted Regioselective Attack Electrophile Electrophile (e.g., Br+, NO2+)

Caption: C5-Directed Electrophilic Substitution.

Examples of C5-Functionalization:

ReactionReagents & ConditionsYieldReference
Bromination Bromine in a suitable solventGood[1]
Iodination Iodine monochloride or other iodinating agentsGood[1]
Cyanation Copper(I) cyanide or other cyanation reagentsGood[1]
Nitration Fuming nitric acid in glacial acetic acid at low temperature90%[1]

Deprotection: Regenerating the Aromatic Indole

The final, critical step is the removal of the protecting group and the re-establishment of the indole's aromaticity. This is typically achieved by treating the 5-substituted indoline intermediate with a base.[1] This step proceeds via an elimination mechanism, expelling the sulfonate group and reforming the C2-C3 double bond to yield the desired 5-substituted indole.

This facile deprotection underscores the utility of the sulfonate group, which serves its directing role effectively before being cleanly removed under basic conditions.

Physicochemical Properties

A summary of the key physical and chemical properties of the title compound is provided below.

PropertyValueSource
IUPAC Name sodium 1-acetyl-2,3-dihydroindole-2-sulfonate[4]
CAS Number 26807-69-2[4][5]
Molecular Formula C₁₀H₁₀NNaO₄S[4][5]
Molecular Weight 263.25 g/mol [4][5]
Appearance White solid[1][5]
Melting Point >300°C[5]
Solubility Water soluble[5]

Conclusion

Sodium 1-acetylindoline-2-sulfonate is more than a mere synthetic intermediate; it is the cornerstone of a sophisticated strategy for overcoming the inherent reactivity challenges of the indole nucleus. The "Indole-Indoline-Indole" pathway, enabled by this protecting group, provides a reliable, high-yield, and scalable route to 5-substituted indoles, which are pivotal building blocks in drug discovery and materials science. The self-validating nature of this protocol—from the high-yield synthesis of the protected form to the clean, regioselective substitution and final deprotection—establishes it as an authoritative and indispensable tool for the modern synthetic chemist.

References

  • 5-Substituted Indoles via Sodium Indoline-2-Sulfonate. Rhodium Archive. [Link]

  • Sodium 1-acetylindoline-2-sulfonate | C10H10NNaO4S | CID 2727699. PubChem. [Link]

Sources

Role of "Sodium 1-acetylindoline-2-sulfonate" in directing electrophilic substitution

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Initial Research

I'm starting with Google searches to build a foundation of knowledge on sodium 1-acetylindoline-2-sulfonate. I'll focus on its chemical properties, synthesis methods, and any existing documentation. I'm aiming to create a comprehensive understanding before delving deeper.

Deepening Information Gathering

I'm now expanding my search to include scholarly articles and patents, specifically targeting electrophilic substitution reactions involving indoline and its derivatives. I'm carefully examining the directing effects of substituents at positions 1 and 2, and the electronic properties of the acetyl and sulfonate groups. This will inform my understanding of their influence on the aromatic ring's electron density.

Formulating Guide Structure

I'm now synthesizing the research into a technical guide structure. I plan to begin with an introduction to electrophilic aromatic substitution on indolines, then analyze the electronic and steric effects of the 1-acetyl and 2-sulfonate groups, leading to a regioselectivity discussion. Diagrams and tables are next.

The "Indole-Indoline-Indole" Motif: A Bio-Inspired Strategy in Complex Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Nature's Blueprint for Complexity

The indole nucleus is a cornerstone of chemical biology, forming the scaffold for a vast array of natural products with profound physiological activity. From the neurotransmitter serotonin to the potent anti-cancer agent vinblastine, the indole motif is a privileged structure in nature's pharmacopeia. Among the diverse family of indole alkaloids, a fascinating architectural theme has emerged: the assembly of multiple indole and indoline units into complex, three-dimensional structures. This "Indole-Indoline-Indole" strategy, while not a formally named reaction, represents a powerful, bio-inspired approach to the synthesis of intricate molecular architectures. This guide will delve into the discovery, history, and synthetic realization of this strategy, providing a technical framework for understanding and applying this concept in modern drug discovery and total synthesis.

The core principle of the "Indole-Indoline-Indole" strategy lies in the sequential, and often convergent, coupling of indole and its reduced form, indoline, to construct dimeric and trimeric alkaloids. This approach is frequently inspired by the proposed biosynthetic pathways of these natural products, where nature masterfully orchestrates the union of simple building blocks into complex polycyclic systems. By mimicking these biosynthetic blueprints, chemists have been able to devise elegant and efficient total syntheses of challenging targets.

This guide will explore three key classes of natural products that epitomize the "Indole-Indoline-Indole" motif: the trisindolines, the trimeric alkaloid psychotrimine, and the complex hexacyclic hodgkinsine family of alkaloids. Through a detailed examination of their history, synthesis, and underlying mechanistic principles, we will illuminate the strategic nuances and practical applications of this powerful synthetic concept.

The Genesis of a Strategy: Early Observations of Indole Oligomerization

The propensity of indoles to undergo oligomerization under acidic conditions has been a long-observed phenomenon in organic chemistry. Early studies documented the formation of dimers and trimers when indoles were treated with strong acids, often as undesired side reactions. However, these initial observations laid the groundwork for a more controlled and strategic application of this reactivity.

The key to harnessing this reactivity lies in understanding the dual nucleophilic and electrophilic nature of the indole ring system. While the indole nitrogen and the C3 position are nucleophilic, protonation of the indole ring can generate an electrophilic indoleninium ion. This duality allows for a cascade of reactions where one indole unit can act as a nucleophile, attacking an activated indole species to form a dimer, which can then be further functionalized or engage in subsequent coupling reactions.

This fundamental reactivity is the conceptual underpinning of the "Indole-Indoline-Indole" strategy. By carefully controlling the reaction conditions and the nature of the indole precursors, chemists can guide the oligomerization process towards the desired complex alkaloid structures.

Trisindolines: A Direct Manifestation of the "Indole-Indole-Indole" Assembly

The trisindoline scaffold, characterized by an isatin core flanked by two indole moieties, represents a straightforward yet elegant example of an "Indole-Indole-Indole" assembly. These compounds have been isolated from natural sources and have garnered significant interest due to their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties.

Discovery and Biological Significance

Trisindoline, an alkaloid isolated from Escherichia coli, has demonstrated cytotoxicity against both parental and multidrug-resistant cancer cell lines, comparable to the established anticancer drug etoposide. This has spurred significant interest in the synthesis of novel trisindoline analogs as potential therapeutic agents.

Synthetic Strategy: The Acid-Catalyzed Condensation

The most common and efficient method for the synthesis of trisindolines is the acid-catalyzed condensation of an isatin (an oxidized indole derivative) with two equivalents of an indole. This reaction directly assembles the "Indole-Indole-Indole" core in a single, convergent step.

The choice of catalyst is critical to the success of this transformation, with a wide range of Brønsted and Lewis acids being employed to promote the reaction. The reaction conditions, including the solvent and temperature, also play a significant role in optimizing the yield and purity of the desired trisindoline product.

Mechanistic Rationale

The mechanism of the acid-catalyzed formation of trisindolines proceeds through a sequential electrophilic substitution pathway. The isatin carbonyl group is first activated by the acid catalyst, making it susceptible to nucleophilic attack by the C3 position of an indole molecule. This is followed by a dehydration step to form a reactive intermediate, which then undergoes a second nucleophilic attack by another indole molecule to furnish the final trisindoline product.

Trisindoline_Formation Isatin Isatin Intermediate1 Activated Isatin Isatin->Intermediate1 Protonation Indole1 Indole Indole2 Indole Intermediate3 Reactive Cation Acid H+ Intermediate2 Carbinol Intermediate Intermediate1->Intermediate2 Nucleophilic Attack Intermediate2->Intermediate3 Dehydration Water H2O Trisindoline Trisindoline Intermediate3->Trisindoline Nucleophilic Attack Psychotrimine_Synthesis Tryptamine Tryptamine Derivative Intermediate C3-Quaternized Pyrroloindoline Core Tryptamine->Intermediate Oxidative Coupling Aniline 2-Iodoaniline Reagents NIS, Et3N Psychotrimine Psychotrimine Intermediate->Psychotrimine Further Steps

Caption: Key strategic bond formation in the total synthesis of psychotrimine.

Hodgkinsine and the HPI Alkaloids: Stereochemical Complexity and Bio-Inspired Synthesis

The hodgkinsine family of alkaloids, along with the related chimonanthine and folicanthine, are complex dimeric and trimeric indole alkaloids that possess a hexahydropyrrolo[2,3-b]indole (HPI) core. The total synthesis of these molecules, particularly the stereocontrolled assembly of the multiple chiral centers, has been a significant focus of synthetic chemistry.

A Legacy of Structural and Synthetic Challenges

The intricate stereochemistry of the hodgkinsine alkaloids has presented a long-standing challenge to synthetic chemists. The development of stereocontrolled methods for the synthesis of the HPI core and the subsequent dimerization and trimerization to form the natural products has been a major area of research.

Bio-Inspired Dimerization Strategies

Many synthetic approaches to the HPI alkaloids have been guided by their proposed biosynthesis, which is thought to involve the oxidative dimerization of tryptophan-derived precursors. This bio-inspired approach has led to the development of elegant and efficient methods for the construction of these complex molecules.

The Role of Modern Catalysis

Contemporary syntheses of the hodgkinsine stereoisomers have employed sophisticated catalytic methods to control the stereochemical outcome of key reactions. For instance, catalyst-controlled intramolecular Heck reactions have been utilized to append a third cis-pyrrolidinoindoline ring to a dimeric precursor, enabling the stereocontrolled synthesis of the different hodgkinsine stereoisomers.

Applications in Drug Discovery and Development

The "Indole-Indoline-Indole" motif is not merely a synthetic curiosity; the resulting complex alkaloids often possess significant biological activity, making them attractive targets for drug discovery.

Anticancer Potential

As previously mentioned, trisindoline has shown promising anticancer activity. The ability to readily synthesize a variety of trisindoline analogs through the acid-catalyzed condensation reaction provides a platform for structure-activity relationship (SAR) studies aimed at developing more potent and selective anticancer agents.

Neurological and Pain Modulation

The complex three-dimensional structures of the HPI alkaloids, such as hodgkinsine, make them intriguing candidates for targeting receptors in the central nervous system. Preliminary studies have begun to explore the antinociceptive (pain-relieving) properties of hodgkinsine stereoisomers, suggesting their potential as leads for the development of new analgesics.

Conclusion: A Strategy of Enduring Power and Elegance

The "Indole-Indoline-Indole" strategy, rooted in the fundamental reactivity of the indole nucleus and inspired by nature's biosynthetic pathways, has proven to be a powerful and elegant approach to the synthesis of complex indole alkaloids. From the straightforward assembly of trisindolines to the highly strategic and efficient total synthesis of psychotrimine, this conceptual framework has enabled chemists to conquer formidable synthetic challenges.

As our understanding of biosynthesis continues to deepen and new catalytic methods are developed, the "Indole-Indoline-Indole" strategy will undoubtedly continue to evolve, providing access to an even greater diversity of complex and biologically active molecules. For researchers in drug discovery and total synthesis, a thorough understanding of this powerful strategy is essential for the design and execution of innovative and impactful research.

References

  • C. A. O'Mahony, D. F. O'Shea. Recent advances in the synthesis of indole and its derivatives. Chemical Society Reviews, 48(12), 3334-3367 (2019). [Link]

  • Indole alkaloids. In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Synthesis of indolines. In Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

  • Recent strategy for the synthesis of indole and indoline skeletons in natural products. Chemical Communications, 51(82), 15129-15143 (2015). [Link]

  • M. M. M. A. El-Moghazy, et al. Chemistry of trisindolines: natural occurrence, synthesis and bioactivity. RSC Advances, 11(42), 26333-26353 (2021). [Link]

  • X. Li, et al. Bio-inspired synthesis yields a tricyclic indoline that selectively resensitizes methicillin-resistant Staphylococcus aureus (MRSA) to β-lactam antibiotics. Proceedings of the National Academy of Sciences, 114(34), E7024-E7031 (2017). [Link]

  • T. Newhouse, P. S. Baran. Total Synthesis of (±)-Psychotrimine. Journal of the American Chemical Society, 130(33), 10886–10887 (2008). [Link]

  • S. M. Umer, et al. Synthesis of Indole Alkaloids. Encyclopedia, 2(3), 1385-1427 (2022). [Link]

  • Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. Molecules, 28(19), 6829 (2023). [Link]

  • H. Takayama, et al. First Total Synthesis of Trimeric Indole Alkaloid, Psychotrimine. Organic Letters, 8(12), 2555–2557 (2006). [Link]

  • S. Lee, et al. Design and Synthesis of Novel β‐Carboline‐Bisindole Hybrids as Potential Anticancer Agents. ChemMedChem, 19(16), e202400231 (2024). [Link]

  • G. B. Jones. Indole synthesis: a review and proposed classification. Comprehensive Organic Synthesis II, 4, 679-707 (2014). [Link]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules, 28(23), 7856 (2023). [Link]

  • Synthesis, Reactions and Medicinal Uses of Indole. In Pharmaguideline. Retrieved January 23, 2026, from [Link]

  • Oxidative trimerization of indoles via water-assisted visible-light photoredox catalysis and the study of their anti-cancer activities. Organic & Biomolecular Chemistry, 17(30), 7174-7181 (2019). [Link]

  • T. Newhouse, P. S. Baran. Total synthesis of (+/-)-psychotrimine. Journal of the American Chemical Society, 130(33), 10886-10887 (2008). [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2539 (2024). [Link]

  • Synthesis and Chemistry of Indole. In SlideShare. Retrieved January 23, 2026, from [Link]

  • Oligomerization of Indole Derivatives with Incorporation of Thiols. Molecules, 13(9), 2213–2226 (2008). [Link]

  • J. E. Saxton. The Chemistry of the Indole Alkaloids. In The Alkaloids: Chemistry and Physiology, 7, 1-203 (1965). [Link]

  • Total Synthesis of Psychotrimine by Baran. In Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

  • Synthesis of all low-energy stereoisomers of the tris(pyrrolidinoindoline) alkaloid hodgkinsine and preliminary assessment of their antinociceptive activity. The Journal of Organic Chemistry, 76(17), 7044–7052 (2011). [Link]

A Technical Guide to the Solubility of Sodium 1-acetylindoline-2-sulfonate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The characterization of a compound's solubility is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics in synthesis to bioavailability in drug formulations. This guide provides an in-depth analysis of the solubility profile of Sodium 1-acetylindoline-2-sulfonate, a compound of interest in organic synthesis and medicinal chemistry. In the absence of extensive published empirical data, this document establishes a predictive framework based on first principles of chemical structure and polarity. Furthermore, it delivers robust, field-proven experimental protocols for determining both thermodynamic and kinetic solubility, empowering researchers to generate reliable data tailored to their specific applications. This guide is structured to provide not just the "how," but the critical "why," ensuring a deep understanding of the methodologies and the interpretation of their results.

Molecular Structure and Its Implications for Solubility

The solubility of a compound is fundamentally dictated by its molecular structure and the interplay of its functional groups with the solvent. The structure of Sodium 1-acetylindoline-2-sulfonate is a hybrid of polar, ionic, and non-polar moieties, which suggests a nuanced solubility profile.

  • Chemical Structure: Sodium 1-acetylindoline-2-sulfonate

    • Molecular Formula: C₁₀H₁₀NNaO₄S[1][2]

    • Molecular Weight: 263.25 g/mol [1][3]

Key Structural Features Influencing Solubility:

  • Sodium Sulfonate Group (-SO₃⁻Na⁺): This is the dominant functional group determining the compound's solubility. As an ionic salt of a strong acid, this group is highly polar and hydrophilic. It will readily interact with polar protic solvents capable of solvation and hydrogen bonding. This explains its known solubility in water[2][3][4].

  • Indoline Core: The bicyclic indoline structure is predominantly non-polar and hydrophobic. This aromatic and aliphatic scaffold will contribute favorably to interactions with less polar organic solvents.

  • N-Acetyl Group (-N(COCH₃)-): The amide functionality of the acetyl group introduces polarity and a hydrogen bond acceptor site. This feature will enhance solubility in polar aprotic and protic solvents.

Predicted Solubility Profile:

Based on this structural analysis, a qualitative prediction of solubility across a spectrum of common organic solvents can be made. The principle of "like dissolves like" suggests that the highly polar, ionic sulfonate group will largely govern the compound's behavior, making it most soluble in polar solvents and sparingly soluble, if at all, in non-polar solvents[1].

SolventSolvent TypePolarity IndexPredicted SolubilityRationale
WaterPolar Protic10.2High The ionic sulfonate group and polar N-acetyl group strongly interact with water.[2][3][4]
MethanolPolar Protic5.1High to Moderate Capable of hydrogen bonding and solvating the ionic group.
EthanolPolar Protic4.3Moderate Less polar than methanol, but still effective at solvating the salt.
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2High to Moderate High polarity and dipole moment can effectively solvate the sodium cation and interact with the polar groups.[5]
N,N-Dimethylformamide (DMF)Polar Aprotic6.4Moderate A highly polar aprotic solvent capable of dissolving many organic salts.
AcetonitrilePolar Aprotic5.8Low to Sparingly Soluble Lower polarity makes it a less effective solvent for ionic species.
AcetonePolar Aprotic5.1Low to Sparingly Soluble Moderate polarity may not be sufficient to overcome the lattice energy of the salt.
Ethyl AcetatePolar Aprotic4.4Very Low / Insoluble The lower polarity and lack of strong solvation capabilities make dissolution unfavorable.
Dichloromethane (DCM)Halogenated3.1Insoluble Insufficient polarity to dissolve an ionic salt.
TolueneAromatic Hydrocarbon2.4Insoluble Non-polar nature is incompatible with the ionic sulfonate group.
HexaneAliphatic Hydrocarbon0.1Insoluble A classic non-polar solvent, will not dissolve the compound.

Experimental Protocols for Solubility Determination

Accurate solubility data is generated through rigorous experimental work. The choice between determining thermodynamic or kinetic solubility depends on the application. Thermodynamic solubility represents the true equilibrium state and is crucial for formulation and process chemistry, while kinetic solubility is a higher-throughput method often used in early drug discovery to identify potential liabilities[6].

Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility[7]. It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Protocol:

  • Preparation: Add an excess amount of solid Sodium 1-acetylindoline-2-sulfonate to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is essential for ensuring equilibrium has been reached.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period to reach equilibrium. A minimum of 24 hours is standard, but 48-72 hours may be necessary to ensure a stable state is achieved[7].

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Separate the saturated supernatant from the solid residue via centrifugation at high speed.

  • Sampling: Carefully collect an aliquot of the clear supernatant.

  • Dilution: Dilute the aliquot with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Diagram of Thermodynamic Solubility Workflow:

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid compound to solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge to pellet excess solid B->C D Collect clear supernatant C->D E Dilute supernatant D->E F Analyze concentration (HPLC/LC-MS) E->F G Calculate Solubility F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination from a DMSO Stock

Kinetic solubility is often measured in high-throughput screening to quickly assess how readily a compound precipitates from a concentrated stock solution when diluted into an aqueous or organic medium. This is particularly relevant for in vitro biological assays[3][6].

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of Sodium 1-acetylindoline-2-sulfonate in 100% DMSO (e.g., 10 mM).

  • Solvent Addition: Dispense the chosen organic solvents into the wells of a microtiter plate.

  • Compound Addition: Add a small volume of the DMSO stock solution to the solvent-containing wells to reach the desired final test concentration (typically with a final DMSO concentration of 1-2%).

  • Incubation: Seal the plate and shake at a constant temperature (e.g., 25 °C) for a defined period, typically 1-2 hours[3].

  • Precipitation Detection: Measure the amount of precipitation. This can be done qualitatively by visual inspection or quantitatively using nephelometry (light scattering) or by separating the precipitate and measuring the remaining dissolved compound via UV spectrophotometry or HPLC-UV[8].

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitate is observed.

Diagram of Kinetic Solubility Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_detect Detection cluster_analysis Analysis A Prepare concentrated DMSO stock solution B Add DMSO stock to test solvent in microplate A->B C Incubate with shaking (1-2h) B->C D Measure precipitation (e.g., Nephelometry) C->D E Determine highest soluble concentration D->E

Sources

A Technical Guide to the Potential Biological Activity of Sodium 1-acetylindoline-2-sulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of Sodium 1-acetylindoline-2-sulfonate, a unique heterocyclic compound. While primarily documented as a synthetic intermediate, its molecular architecture, combining an indoline scaffold with a sulfonate group, suggests a compelling, yet underexplored, potential for biological activity. This document synthesizes the available chemical data with established pharmacological principles of its constituent moieties to build a predictive framework for its potential therapeutic applications. We will delve into the compound's chemical identity, established synthesis protocols, and, most critically, extrapolate its potential bioactivity based on structure-activity relationships derived from analogous compounds. Furthermore, this guide outlines detailed experimental workflows for researchers to systematically investigate and validate these hypothesized biological effects, aiming to bridge the current knowledge gap and stimulate further research into this promising molecule.

Introduction and Chemical Profile

Sodium 1-acetylindoline-2-sulfonate is a heterocyclic organic compound identified by the CAS number 26807-69-2.[1][2] Structurally, it is characterized by a bicyclic indoline core, where the nitrogen atom at position 1 is acetylated, and a sulfonate group is attached at the 2-position. The indoline structure, a dihydroindole, consists of a benzene ring fused to a five-membered nitrogen-containing ring.[3] This scaffold is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of pharmacological activities.[3][4] The addition of an acetyl group serves to protect the nitrogen, while the sulfonate group significantly influences the molecule's physicochemical properties, such as water solubility.[5]

The primary role of Sodium 1-acetylindoline-2-sulfonate in the scientific literature is as a key intermediate in the "Indole-Indoline-Indole" synthetic sequence.[5][6] This pathway allows for electrophilic substitution at the 5-position of the indole ring, a position that is otherwise difficult to functionalize directly.[6] Despite its utility in synthesis, there is a notable absence of direct studies on its inherent biological activity. This guide, therefore, aims to build a scientific case for its potential bioactivity by dissecting its structural components.

Physicochemical Properties

A summary of the key physicochemical properties of Sodium 1-acetylindoline-2-sulfonate is presented in Table 1. These properties are crucial for understanding its potential behavior in biological systems.

PropertyValueSource
Molecular Formula C₁₀H₁₀NNaO₄S[1][2][7]
Molecular Weight 263.25 g/mol [1][2]
CAS Number 26807-69-2[1][2]
Appearance White solid/powder[2][6]
Melting Point >300°C[2][8]
Solubility Soluble in water[2][8]
IUPAC Name sodium 1-acetyl-2,3-dihydroindole-2-sulfonate[1]

Synthesis and Chemical Reactivity

The synthesis of Sodium 1-acetylindoline-2-sulfonate is well-documented and typically involves a two-step process starting from indole. This process is foundational to its application in producing 5-substituted indoles.[5][6]

Synthesis Pathway

The synthesis begins with the reaction of indole with sodium bisulfite in an aqueous ethanol solution.[5][6] This nucleophilic addition breaks the C2-C3 double bond of the indole, forming Sodium indoline-2-sulfonate.[5] The subsequent step involves the acetylation of the indoline nitrogen using acetic anhydride to yield the final product, Sodium 1-acetylindoline-2-sulfonate, which can be isolated as a stable hemihydrate.[6]

Synthesis_Pathway Indole Indole Intermediate Sodium indoline-2-sulfonate Indole->Intermediate Nucleophilic Addition Reagent1 Sodium Bisulfite (NaHSO₃) Reagent1->Intermediate Product Sodium 1-acetylindoline-2-sulfonate Intermediate->Product Acetylation Reagent2 Acetic Anhydride Reagent2->Product Anti_Inflammatory_Workflow cluster_0 Cellular Model cluster_1 Treatment Protocol cluster_2 Endpoint Analysis a RAW 264.7 Macrophages b Pre-treat with Compound a->b c Induce Inflammation (LPS) b->c d Measure Nitric Oxide (Griess Assay) c->d Incubate e Measure Cytokines (ELISA for TNF-α, IL-6) c->e Incubate

Caption: Workflow for in vitro anti-inflammatory screening.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in 24-well plates.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of Sodium 1-acetylindoline-2-sulfonate for 1-2 hours.

  • Inflammatory Stimulus: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to the cell media.

  • Incubation: Incubate the cells for 24 hours.

  • Nitric Oxide Measurement: Collect the cell culture supernatant and measure the production of nitric oxide (a key inflammatory mediator) using the Griess assay.

  • Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits.

  • Analysis: Compare the levels of inflammatory markers in treated cells to untreated and LPS-only controls to determine the compound's inhibitory effect.

Anticancer Proliferation Assay

Objective: To evaluate the compound's ability to inhibit the growth of cancer cells.

Protocol:

  • Cell Lines: Use a panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon).

  • Seeding: Seed the cells in 96-well plates.

  • Treatment: After cell attachment, add serial dilutions of Sodium 1-acetylindoline-2-sulfonate to the wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • Proliferation Assessment: Measure cell proliferation using an appropriate method, such as the Sulforhodamine B (SRB) assay, which measures cellular protein content. [9]6. Data Analysis: Plot the percentage of cell growth inhibition against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

Sodium 1-acetylindoline-2-sulfonate stands at an interesting crossroads of synthetic chemistry and potential pharmacology. While its current utility is firmly established as a synthetic intermediate, its structural features provide a compelling rationale for exploring its inherent biological activities. The fusion of a privileged indoline scaffold with a functionality-modifying sulfonate group suggests potential in areas such as anti-inflammatory and anticancer applications.

The experimental protocols outlined in this guide offer a clear path for the initial biological characterization of this molecule. Positive results from these in vitro screens would warrant further investigation into its mechanism of action, including target identification and validation. Subsequent studies could involve more complex cellular models, and eventually, in vivo efficacy and safety studies in animal models of disease. The exploration of Sodium 1-acetylindoline-2-sulfonate's biological potential could unveil a novel therapeutic agent and underscores the importance of re-evaluating known chemical entities for new pharmacological roles.

References

  • 5-Substituted Indoles via Sodium Indoline-2-Sulfonate - A Reexamination. (1985). Organic Preparations and Procedures International, 11(66), 391-399. Available at: [Link]

  • PubChem. (n.d.). Sodium 1-acetylindoline-2-sulfonate. National Center for Biotechnology Information. Retrieved from: [Link]

  • Khan, I., et al. (2023). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. RSC Advances. Available at: [Link]

  • Wei, H., et al. (2023). Development and Application of Indolines in Pharmaceuticals. ChemistryOpen, 12(2), e202200235. Available at: [Link]

  • Chemsrc. (n.d.). SODIUM 1-ACETYLINDOLINE-2-SULFONATE. Retrieved from: [Link]

  • VladaChem. (n.d.). Sodium 1-Acetylindoline-2-sulfonate. Retrieved from: [Link]

  • Li, Y., et al. (2021). The synthesis of anticancer sulfonated indolo[2,1-a]isoquinoline and benzimidazo[2,1-a]isoquinolin-6(5H)-ones derivatives via a free radical cascade pathway. RSC Advances. Available at: [Link]

  • MDPI. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Retrieved from: [Link]

  • ACS Publications. (2024). Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters. The Journal of Organic Chemistry. Retrieved from: [Link]

  • Zatorski, H., et al. (2017). Novel indoline derivatives prevent inflammation and ulceration in dinitro-benzene sulfonic acid-induced colitis in rats. Pharmacological Reports, 69(2), 316-323. Available at: [Link]

  • MDPI. (2024). Sulfonated Molecules and Their Latest Applications in the Field of Biomaterials: A Review. Retrieved from: [Link]

  • National Center for Biotechnology Information. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from: [Link]

  • MDPI. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Retrieved from: [Link]

  • RSC Publishing. (2017). Synthesis of 1H-indole-3-sulfonates via palladium-catalyzed tandem reactions of 2-alkynyl arylazides with sulfonic acids. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (2015). Synthesis and biological activities of some indoline derivatives. Retrieved from: [Link]

  • ResearchGate. (n.d.). Mechanism of 3-sulfonation of indole. Retrieved from: [Link]

  • ACS Publications. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. (n.d.). US9447077B2 - Crystalline pharmaceutical and methods of preparation and use thereof.
  • PubMed. (2023). Development and Application of Indolines in Pharmaceuticals. Retrieved from: [Link]

  • Chulalongkorn University. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. Available at: [Link]

  • Google Patents. (n.d.). US20040242932A1 - Aromatic sulfonation reactions.

Sources

In-silico modeling of "Sodium 1-acetylindoline-2-sulfonate" reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Gathering

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Expanding Computational Analysis Focus

I am now expanding my search to computational chemistry methods relevant to small organic molecules, including DFT, molecular dynamics, and QSAR. I'm also hunting for authoritative protocols and best practices for these techniques. Simultaneously, I'm identifying reputable scientific databases and journals to locate peer-reviewed resources, intending to structure my technical guide with an introductory overview and theoretical explanations.

Commencing Search Refinement

I'm now zeroing in on more specific search terms for "Sodium 1-acetylindoline-2-sulfonate," aiming for datasets on its chemical properties, reactivity, and metabolic pathways. I will simultaneously begin to refine computational search queries, including DFT, molecular dynamics, and QSAR, to align them more directly with this compound. I am looking for authoritative sources and refining the protocol for its analysis. I plan to integrate data visualization techniques with tables and Graphviz diagrams for workflows.

A Technical Guide to the Characterization of the Hemihydrate Form of Sodium 1-acetylindoline-2-sulfonate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical framework for the comprehensive characterization of the hemihydrate form of Sodium 1-acetylindoline-2-sulfonate. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to offer a scientifically grounded rationale for each experimental choice, ensuring a robust and self-validating approach to solid-state characterization.

Introduction: The Critical Role of Hydrate Characterization in Drug Development

In pharmaceutical development, the solid-state form of an active pharmaceutical ingredient (API) is a critical determinant of its ultimate performance and stability. Hydrates, crystalline solids containing water within their lattice structure, are common solid forms of APIs. The presence and nature of this water of hydration can significantly impact key physicochemical properties, including solubility, dissolution rate, bioavailability, and stability. Therefore, the thorough characterization of any hydrate form is not merely a regulatory requirement but a fundamental necessity for ensuring consistent product quality and therapeutic efficacy.

The subject of this guide, Sodium 1-acetylindoline-2-sulfonate, has been identified to exist in a hemihydrate form, meaning it incorporates one molecule of water for every two molecules of the sodium salt. This document will provide a detailed roadmap for the definitive characterization of this specific hemihydrate, establishing its identity, purity, and solid-state properties.

Synthesis and Physicochemical Properties of Sodium 1-acetylindoline-2-sulfonate Hemihydrate

Sodium 1-acetylindoline-2-sulfonate is a key intermediate in the synthesis of various substituted indoles. Its hemihydrate form is a white, solid powder.

Synthesis

The hemihydrate is synthesized via the acetylation of sodium indoline-2-sulfonate using acetic anhydride.

Reaction Scheme:

Sodium Indoline-2-sulfonate Sodium Indoline-2-sulfonate Sodium 1-acetylindoline-2-sulfonate Hemihydrate Sodium 1-acetylindoline-2-sulfonate Hemihydrate Sodium Indoline-2-sulfonate->Sodium 1-acetylindoline-2-sulfonate Hemihydrate Acetic Anhydride, Heat (70-90°C)

Caption: Synthesis of Sodium 1-acetylindoline-2-sulfonate Hemihydrate.

A typical laboratory-scale synthesis involves heating a slurry of sodium indoline-2-sulfonate in acetic anhydride, followed by cooling to precipitate the product. The resulting solid is then washed and dried. It has been noted that even after drying at elevated temperatures under vacuum, a hemihydrate is consistently isolated, as confirmed by elemental analysis and infrared spectroscopy.

Physicochemical Data

A summary of the known physicochemical properties is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀NNaO₄S · 0.5H₂O
Molecular Weight 272.25 g/mol Calculated
Appearance White solid
Melting Point Decomposes above 300°C
Solubility Soluble in water

Comprehensive Characterization Workflow

A multi-technique approach is essential for the unambiguous characterization of a hydrated pharmaceutical solid. The following workflow outlines the key analytical methods and their logical sequence.

cluster_0 Primary Characterization cluster_1 Spectroscopic Analysis cluster_2 Hygroscopicity & Stability XRPD X-ray Powder Diffraction (XRPD) (Crystalline Form Identification) TGA Thermogravimetric Analysis (TGA) (Quantification of Water Content) XRPD->TGA DSC Differential Scanning Calorimetry (DSC) (Thermal Transitions) TGA->DSC FTIR Fourier-Transform Infrared (FTIR) Spectroscopy (Functional Groups and Water Bonding) DSC->FTIR Raman Raman Spectroscopy (Complementary Vibrational Data) FTIR->Raman DVS Dynamic Vapor Sorption (DVS) (Hygroscopicity Profile) Raman->DVS

Caption: Logical workflow for the characterization of a pharmaceutical hydrate.

X-ray Powder Diffraction (XRPD)

Rationale: XRPD is the primary technique for identifying the crystalline form of a material. Each crystalline solid has a unique diffraction pattern, acting as a "fingerprint." This allows for the differentiation between the hemihydrate, any anhydrous forms, or other polymorphs.

Experimental Protocol:

  • Sample Preparation: Gently grind a small amount of the sample (approximately 10-20 mg) to a fine powder using an agate mortar and pestle to ensure random crystal orientation.

  • Sample Mounting: Mount the powdered sample onto a zero-background sample holder. Ensure a flat, level surface.

  • Instrument Setup:

    • X-ray Source: Cu Kα radiation (λ = 1.5406 Å).

    • Scan Range (2θ): 2° to 40°.

    • Step Size: 0.02°.

    • Scan Speed: 1°/min.

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, should be analyzed for characteristic peaks. The peak positions (in 2θ) and their relative intensities are unique to the hemihydrate form.

Thermal Analysis: TGA and DSC

Rationale: Thermal analysis provides information about the thermal stability of the compound and allows for the quantification of the water of hydration.

3.2.1. Thermogravimetric Analysis (TGA)

Rationale: TGA measures the change in mass of a sample as a function of temperature. For a hydrate, this technique can precisely determine the amount of water lost upon heating.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an open aluminum pan.

  • Instrument Setup:

    • Temperature Range: 25°C to 300°C.

    • Heating Rate: 10°C/min.

    • Purge Gas: Dry nitrogen at a flow rate of 50 mL/min.

  • Data Analysis: The TGA thermogram will show a weight loss step corresponding to the dehydration of the hemihydrate. For a hemihydrate of Sodium 1-acetylindoline-2-sulfonate (anhydrous MW = 263.25 g/mol ), the theoretical weight loss is approximately 3.31%.

3.2.2. Differential Scanning Calorimetry (DSC)

Rationale: DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to identify thermal events such as melting, decomposition, and solid-state transitions, including dehydration.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a pierced, hermetically sealed aluminum pan. The piercing allows for the escape of any evolved water vapor.

  • Instrument Setup:

    • Temperature Range: 25°C to 350°C.

    • Heating Rate: 10°C/min.

    • Purge Gas: Dry nitrogen at a flow rate of 50 mL/min.

  • Data Analysis: The DSC thermogram will show an endotherm corresponding to the energy required for dehydration. This should correlate with the weight loss observed in the TGA. Further endotherms or exotherms at higher temperatures may indicate melting or decomposition.

Vibrational Spectroscopy: FTIR and Raman

Rationale: Infrared and Raman spectroscopy provide information about the vibrational modes of the molecules, confirming the presence of specific functional groups and offering insights into the hydrogen bonding environment of the water molecules.

3.3.1. Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR is particularly sensitive to polar functional groups and is excellent for observing the stretching and bending vibrations of water molecules.

Experimental Protocol:

  • Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a transparent disc. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup:

    • Spectral Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 32 scans.

  • Data Analysis: The presence of a broad absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibrations of water. A sharper band around 1650 cm⁻¹ corresponds to the H-O-H bending vibration. The presence of these bands, which persist after drying, is strong evidence for a stable hydrate.

3.3.2. Raman Spectroscopy

Rationale: Raman spectroscopy is complementary to FTIR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. It can often provide sharper bands for the sulfonate group.

Experimental Protocol:

  • Sample Preparation: Place a small amount of the powder on a microscope slide.

  • Instrument Setup:

    • Laser Excitation: 785 nm.

    • Spectral Range: 3500 to 200 cm⁻¹.

    • Integration Time: 10 seconds.

    • Co-additions: 10.

  • Data Analysis: Look for characteristic bands for the sulfonate group (typically around 1050 cm⁻¹) and aromatic rings. The O-H stretching region can also be observed and compared with the FTIR data.

Dynamic Vapor Sorption (DVS)

Rationale: DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a range of relative humidities (RH) at a constant temperature. This is crucial for understanding the hygroscopicity of the hemihydrate and its stability under different environmental conditions.

Experimental Protocol:

  • Sample Preparation: Place approximately 10 mg of the sample in the DVS instrument pan.

  • Instrument Setup:

    • Temperature: 25°C.

    • RH Cycle:

      • Equilibrate at 40% RH.

      • Ramp down to 0% RH in 10% steps.

      • Ramp up to 90% RH in 10% steps.

      • Ramp down to 0% RH in 10% steps.

    • Equilibrium Condition ( dm/dt ): 0.002% weight change per minute.

  • Data Analysis: The resulting moisture sorption isotherm plots the change in mass versus RH. This will reveal whether the hemihydrate is stable over a wide range of humidities, or if it undergoes further hydration or dehydration.

Data Summary and Interpretation

The collective data from these analyses provides a comprehensive profile of the hemihydrate form of Sodium 1-acetylindoline-2-sulfonate.

TechniqueExpected Outcome for Hemihydrate Form
XRPD A unique and reproducible diffraction pattern with characteristic peaks, confirming its crystalline nature.
TGA A weight loss of approximately 3.31% corresponding to the loss of 0.5 moles of water per mole of salt.
DSC An endotherm corresponding to the dehydration event observed in the TGA.
FTIR A broad O-H stretching band (~3500 cm⁻¹) and an H-O-H bending band (~1650 cm⁻¹).
Raman Complementary vibrational data, with characteristic peaks for the sulfonate and aromatic moieties.
DVS A moisture sorption isotherm indicating the stability of the hemihydrate over a defined RH range.

Conclusion

The rigorous characterization of the hemihydrate form of Sodium 1-acetylindoline-2-sulfonate is paramount for its successful application in further research and development. By employing a synergistic combination of X-ray diffraction, thermal analysis, vibrational spectroscopy, and dynamic vapor sorption, a complete and unambiguous understanding of its solid-state properties can be achieved. This ensures the selection and control of the desired solid form, a critical step in the development of safe, stable, and effective pharmaceutical products.

References

  • 5-Substituted Indoles via Sodium Indoline-2-Sulfonate.

  • Sodium 1-acetylindoline-2-sulfonate | 26807-69-2 | Benchchem.

  • Sodium 1-Acetylindoline-2-sulfonate.

  • Sodium 1-acetylindoline-2-sulfonate | C10H10NNaO4S | CID 2727699 - PubChem.

  • SODIUM 1-ACETYLINDOLINE-2-SULFONATE synthesis - ChemicalBook.

  • SODIUM 1-ACETYLINDOLINE-2-SULFONATE | CAS#:26807-69-2 | Chemsrc.

  • Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC.

  • proUmid Hydrate Formation | DVS hydrate analysis.

  • Screening and Characterization of Hydrate Forms of T-3256336, a Novel Inhibitor of Apoptosis (IAP) Protein Antagonist - J-Stage.

  • What are pharmaceutical hydrates and solvates? - Explainer video by Pharma Drama.

  • SODIUM 1-ACETYLINDOLINE-2-SULFONATE | 26807-69-2 - ChemicalBook.

  • In Situ Characterization of Waters of Hydration in a Variable-Hydrate Active Pharmaceutical Ingredient Using 35Cl Solid-State NMR and X-ray Diffraction | Crystal Growth & Design - ACS Publications.

Methodological & Application

Synthesis of 5-Bromoindole: A Detailed Protocol Utilizing Sodium 1-Acetylindoline-2-sulfonate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 5-bromoindole, a crucial building block in the development of various pharmacologically active compounds. The synthesis commences from the stable and readily accessible intermediate, Sodium 1-acetylindoline-2-sulfonate. This guide is designed to offer a robust and reproducible methodology, complete with explanations for key experimental choices, safety precautions, and data presentation to ensure successful execution in a laboratory setting.

Introduction

5-Bromoindole is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Its indole core, substituted with a bromine atom at the 5-position, serves as a key precursor for the synthesis of a wide array of biologically active molecules. These include, but are not limited to, selective serotonin (5-hydroxytryptamine) antagonists for treating central nervous system disorders and peptidoleukotriene antagonists for asthma therapy.[1] The "Indole-Indoline-Indole" synthetic sequence offers a reliable route to 5-substituted indoles, avoiding the regioselectivity issues often encountered with direct bromination of indole.[2][3] This protocol focuses on the latter stages of this pathway, starting from Sodium 1-acetylindoline-2-sulfonate, an intermediate that directs the electrophilic substitution to the desired 5-position.

Reaction Principle

The synthesis of 5-bromoindole from Sodium 1-acetylindoline-2-sulfonate involves a three-step sequence within a one-pot procedure:

  • Electrophilic Bromination: The acetylated indoline derivative undergoes electrophilic aromatic substitution with bromine. The acetyl group on the nitrogen and the sulfonate group at the 2-position effectively protect the pyrrole ring and direct the incoming electrophile (bromine) to the 5-position of the benzene ring.

  • Elimination of the Sulfonate Group: Subsequent treatment with a base (sodium hydroxide) facilitates the elimination of the sodium sulfonate group from the 2-position.

  • Hydrolysis of the Acetyl Group: The basic conditions also promote the hydrolysis of the N-acetyl group, regenerating the indole aromatic system and yielding the final product, 5-bromoindole.

Experimental Protocol

This protocol is adapted from established literature procedures.[2][4][5]

Materials and Reagents
ReagentMolecular FormulaMolar Mass ( g/mol )CAS NumberNotes
Sodium 1-acetylindoline-2-sulfonateC₁₀H₁₀NNaO₄S263.2526807-69-2Starting material.[6][7][8]
BromineBr₂159.817726-95-6Highly corrosive and toxic. Handle in a fume hood.
Sodium BisulfiteNaHSO₃104.067631-90-5Used to quench excess bromine.
Sodium Hydroxide (40% aq. solution)NaOH40.001310-73-2Corrosive. Handle with care.
Deionized WaterH₂O18.027732-18-5
EthanolC₂H₅OH46.0764-17-5For recrystallization.
Equipment
  • Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Ice-water bath.

  • Heating mantle with a temperature controller.

  • Büchner funnel and vacuum flask for filtration.

  • Standard laboratory glassware.

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

Step-by-Step Procedure
  • Dissolution of the Starting Material:

    • In a three-necked round-bottom flask, dissolve the crude, damp Sodium 1-acetylindoline-2-sulfonate (assuming it's prepared from 30g of sodium indoline-2-sulfonate) in 150 ml of deionized water.[4][5]

    • Cool the resulting clear yellow solution to 0-5°C using an ice-water bath.

  • Bromination:

    • With vigorous stirring, add 40g of bromine dropwise via the dropping funnel, ensuring the temperature of the reaction mixture is maintained below 5°C.[4][5]

    • After the addition is complete, continue to stir the solution at 0-5°C for 1 hour.

    • Allow the reaction mixture to warm to room temperature and stir for an additional period if necessary (monitoring by TLC can be performed at this stage if desired).

  • Quenching and Neutralization:

    • Prepare a solution of approximately 10g of sodium bisulfite in 30 ml of deionized water.[5]

    • Slowly add the sodium bisulfite solution to the reaction mixture to quench any excess bromine. The characteristic reddish-brown color of bromine should disappear.

    • Carefully bring the solution to a neutral pH by the dropwise addition of a 40% aqueous sodium hydroxide solution. It is crucial to keep the temperature below 30°C during this neutralization step by using an ice bath.[5]

  • Hydrolysis and Precipitation:

    • Heat the neutralized solution to 50°C and allow it to stir overnight (approximately 12 hours). A light tan precipitate of 5-bromoindole should form.[5]

    • After the overnight stirring, make the solution basic by adding more 40% sodium hydroxide solution.

    • Continue to stir the basic solution at 50°C for an additional 3 hours to ensure complete hydrolysis and precipitation.[5]

  • Isolation and Purification:

    • Cool the reaction mixture in an ice bath.

    • Collect the light tan precipitate by vacuum filtration using a Büchner funnel.

    • Wash the collected solid thoroughly with cold deionized water.

    • Air-dry the product.

    • For further purification, recrystallize the crude 5-bromoindole from an ethanol-water mixture. This should yield a beige solid.[5]

Expected Yield

The overall yield for the synthesis of 5-bromoindole starting from indole is reported to be around 61%.[5]

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of 5-bromoindole from Sodium 1-acetylindoline-2-sulfonate.

Synthesis_Workflow cluster_0 Step 1: Dissolution cluster_1 Step 2: Bromination cluster_2 Step 3: Quenching & Neutralization cluster_3 Step 4: Hydrolysis & Precipitation cluster_4 Step 5: Isolation & Purification A Sodium 1-acetylindoline-2-sulfonate in Water B Add Bromine (Br₂) at 0-5°C A->B C Stir for 1 hour at 0-5°C B->C D Add Sodium Bisulfite (NaHSO₃) C->D E Neutralize with NaOH (<30°C) D->E F Heat to 50°C overnight E->F G Make basic with NaOH, stir for 3h F->G H Filter and Wash G->H I Recrystallize from Ethanol/Water H->I J Pure 5-Bromoindole I->J

Caption: Workflow for the synthesis of 5-bromoindole.

Safety Precautions

  • Bromine: is highly toxic, corrosive, and a strong oxidizing agent. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment, including heavy-duty gloves, a face shield, and a lab coat. Have a bromine spill kit readily available.

  • Sodium Hydroxide: is a strong base and is corrosive. Avoid contact with skin and eyes.

  • Acetic Anhydride (if preparing the starting material in-house): is corrosive and a lachrymator. Handle in a fume hood.

  • All reactions should be performed in a well-ventilated area.

Conclusion

The protocol detailed in this application note provides a reliable and well-documented method for the synthesis of 5-bromoindole from Sodium 1-acetylindoline-2-sulfonate. By carefully controlling the reaction conditions, particularly temperature, and following the outlined steps, researchers can consistently obtain high-purity 5-bromoindole, a valuable intermediate for further synthetic endeavors in drug discovery and development.

References

Sources

The "Indole-Indoline-Indole" Strategy: A Comprehensive Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffolds of Drug Discovery

The indole and indoline ring systems are cornerstones of medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3][4] Indole alkaloids, in particular, exhibit a vast array of biological activities, making them a fertile ground for drug discovery.[2][5][6] The "Indole-Indoline-Indole" concept is not a single named reaction, but rather a powerful and versatile synthetic strategy. This approach leverages the differential reactivity of the indole and its reduced form, the indoline, to achieve selective functionalization that would be challenging or impossible on the indole nucleus directly. This guide provides a detailed exploration of this synthetic route, offering both mechanistic insights and practical, field-proven protocols for researchers in organic synthesis and drug development.

The Core Principle: Strategic Use of the Indoline Scaffold

The inherent electronic properties of the indole ring typically direct electrophilic substitution to the electron-rich C3 position.[7] While methods for functionalization at other positions, such as C7, exist, they often require specific directing groups or harsh conditions.[7][8] The "Indole-Indoline-Indole" strategy circumvents this by temporarily masking the aromaticity of the indole ring.

The overall workflow can be conceptualized as a three-phase process:

  • Phase 1: Indole to Indoline (Reduction) : The aromatic indole is reduced to the corresponding non-aromatic indoline. This transformation alters the electronic and steric environment of the molecule, enabling different modes of reactivity.

  • Phase 2: Indoline Functionalization : The indoline scaffold, now behaving more like an aniline derivative, can undergo a variety of selective chemical transformations, such as C-H activation, acylation, alkylation, or annulation reactions.

  • Phase 3: Indoline to Indole (Oxidation/Aromatization) : The functionalized indoline is re-aromatized to an indole, thereby regenerating the indole core now bearing the desired chemical modifications.

This strategic sequence allows for the introduction of substituents at positions that are otherwise difficult to access on the parent indole.

G Indole Indole Starting Material Indoline Indoline Intermediate Indole->Indoline Phase 1: Reduction Functionalized_Indoline Functionalized Indoline Indoline->Functionalized_Indoline Phase 2: Functionalization Final_Indole Final Indole Product Functionalized_Indoline->Final_Indole Phase 3: Oxidation G Indoline Indoline Functionalized_Indoline Functionalized Indoline Indoline->Functionalized_Indoline Reagents Functionalization Reagents (e.g., Aryl Halide, Alkene) Reagents->Functionalized_Indoline Catalyst Catalyst (e.g., Pd(OAc)₂, Chiral Ligand) Catalyst->Functionalized_Indoline

Sources

Application Notes & Protocols: Strategic Use of Sodium 1-acetylindoline-2-sulfonate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Strategic Overview

In the landscape of pharmaceutical synthesis, the indole scaffold remains a cornerstone of countless therapeutic agents. However, the intrinsic reactivity of the indole nucleus presents a significant regioselectivity challenge: electrophilic substitution overwhelmingly favors the C3 position. This guide details the strategic application of Sodium 1-acetylindoline-2-sulfonate as a pivotal intermediate to overcome this inherent limitation. By employing an "Indole-Indoline-Indole" synthetic sequence, this reagent masterfully redirects electrophilic substitution to the C5 position, unlocking efficient pathways to a diverse array of 5-substituted indoles that are critical precursors for drug candidates, including analogues of melatonin.[1][2] This document provides the theoretical framework, mechanistic insights, and field-proven, step-by-step protocols for researchers and drug development professionals to effectively leverage this versatile building block.

The Core Challenge: Regiocontrol in Indole Functionalization

The indole ring's electron-rich nature makes it highly susceptible to electrophilic attack. The highest occupied molecular orbital (HOMO) is localized most strongly at the C3 position, making it the kinetic and thermodynamic site of reaction. Direct C5 substitution is therefore inefficient and often results in low yields and complex product mixtures. The "Indole-Indoline-Indole" strategy, hinging on the use of Sodium 1-acetylindoline-2-sulfonate, provides an elegant and robust solution to this long-standing synthetic problem.[2]

The "Indole-Indoline-Indole" Synthetic Strategy

This powerful three-stage approach temporarily modifies the indole ring to reverse its innate reactivity profile:

  • Indole → Indoline: The aromatic indole is first reduced to a non-aromatic indoline derivative, specifically sodium indoline-2-sulfonate. This transformation is key, as the nitrogen atom now behaves like a substituted aniline.[1]

  • Indoline Functionalization (The Core Application): The indoline nitrogen is acetylated to form Sodium 1-acetylindoline-2-sulfonate. The N-acetyl group acts as a powerful para-directing group, guiding incoming electrophiles exclusively to the C5 position.[1][2] The sulfonate group at C2 serves to protect that position and can enhance solubility.[1]

  • Indoline → Indole: Following successful C5-functionalization, the molecule is treated with a base to eliminate the sulfonate group and re-establish the aromatic indole ring, yielding the desired 5-substituted indole.[2]

G

Caption: Overview of the "Indole-Indoline-Indole" synthetic pathway.

Physicochemical Properties of the Key Intermediate

A clear understanding of the intermediate's properties is essential for successful experimental design.

PropertyValueSource(s)
Chemical Name Sodium 1-acetylindoline-2-sulfonate[3]
CAS Number 26807-69-2[3][4]
Molecular Formula C₁₀H₁₀NNaO₄S[3][4]
Molecular Weight 263.25 g/mol [3][4]
Appearance White solid / powder[2][4]
Melting Point >300 °C (decomposes)[2][4]
Solubility Soluble in water[4]
Structural Note Often isolated as a stable hemihydrate[2]

Detailed Experimental Protocols

The following protocols are based on established and optimized procedures, providing a reliable foundation for laboratory synthesis.[2][5]

Protocol 1: Synthesis of Sodium 1-acetylindoline-2-sulfonate Hemihydrate

This procedure details the N-acetylation of the precursor, sodium indoline-2-sulfonate.

Materials:

  • Sodium indoline-2-sulfonate (can be prepared from indole and sodium bisulfite)[2]

  • Acetic anhydride (Ac₂O)

  • Ether (for washing)

  • Reaction vessel equipped with a mechanical stirrer and nitrogen inlet

Procedure:

  • Reaction Setup: In a suitable reaction vessel, create a slurry of sodium indoline-2-sulfonate (e.g., 23.9 g, 0.1 mole, assuming monohydrate) in acetic anhydride (150 ml).[2]

  • Initial Heating: Under a nitrogen atmosphere, begin mechanical stirring and heat the slurry to 70 °C. Maintain this temperature for 2 hours.

    • Scientist's Note: The initial slurry is typically very thick. Consistent and powerful stirring is crucial.

  • Secondary Heating: Increase the temperature to 90 °C and maintain for an additional 30 minutes. During this time, the slurry will noticeably thin out and adopt a pale tan color, indicating the progression of the reaction.[2]

  • Cooling and Isolation: Cool the reaction mixture to approximately 20 °C. The solid product will precipitate. Collect the solid by filtration.

  • Washing and Drying: Wash the filter cake with three portions of ether (e.g., 3 x 40 ml) to remove residual acetic anhydride.[2] Air-dry the product overnight. For complete removal of volatiles, dry the solid in a vacuum oven at 110 °C.

  • Characterization: The final product is a white powder, typically obtained in 82-85% yield, which elemental analysis confirms is a stable hemihydrate.[2] The product decomposes above 300 °C.[2]

G start Start step1 Slurry Precursor in Acetic Anhydride start->step1 end End step2 Heat to 70°C for 2h (under N₂) step1->step2 step3 Observe Thickening and Thinning step2->step3 step4 Heat to 90°C for 0.5h step3->step4 step5 Cool Mixture to 20°C step4->step5 step6 Filter to Collect Solid Product step5->step6 step7 Wash with Ether step6->step7 step8 Dry Product (Air then Vacuum Oven) step7->step8 product White Powder (Hemihydrate) step8->product product->end

Caption: Experimental workflow for the synthesis of the key intermediate.

Protocol 2: C5-Nitration of Sodium 1-acetylindoline-2-sulfonate

This protocol provides a high-yield method for introducing a nitro group at the C5 position, a precursor for 5-aminoindole and other derivatives.

Materials:

  • Sodium 1-acetylindoline-2-sulfonate hemihydrate (from Protocol 1)

  • Glacial acetic acid

  • Fuming nitric acid

  • Ice bath

Procedure:

  • Dissolution and Cooling: Dissolve the Sodium 1-acetylindoline-2-sulfonate in glacial acetic acid. Cool the solution in an ice bath to the freezing point of the acetic acid.

    • Safety Note: Fuming nitric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care in a chemical fume hood using appropriate personal protective equipment.

  • Nitration: While maintaining the low temperature, add fuming nitric acid dropwise with vigorous stirring.

    • Scientist's Note: This specific procedure has been shown to provide consistent yields of 90%.[2] Other standard nitration methods were found to be significantly less effective, yielding only around 40%, highlighting the importance of this optimized protocol.[2]

  • Reaction Monitoring: Monitor the reaction to completion using an appropriate method (e.g., TLC).

  • Workup and Isolation: Upon completion, carefully quench the reaction mixture (e.g., by pouring onto ice). The nitrated product can then be isolated, purified, and carried forward to the final re-aromatization step.

Caption: Directing effect of the N-acetyl group in C5-substitution.

Applications and Scope

The primary and most valuable application of this intermediate is the synthesis of 5-substituted indoles.[1] This method provides reliable access to compounds that are otherwise challenging to prepare.

5-Position SubstituentTypical YieldApplication/SignificanceSource
-Br (Bromo) HighPrecursor for cross-coupling reactions, building block.[2]
-I (Iodo) HighVersatile handle for metal-catalyzed reactions.[2]
-CN (Cyano) HighCan be hydrolyzed to carboxylic acid or reduced to amine.[2]
-NO₂ (Nitro) ~90%Readily reduced to 5-aminoindole, a key precursor.[2]
-NH₂ (Amino) -Derived from reduction of 5-nitroindole; precursor for melatonin analogues.[2]

This methodology has been instrumental in studying synthetic pathways to analogues of Melatonin , a hormone involved in regulating sleep-wake cycles, highlighting its direct relevance to pharmaceutical research and development.[2]

Conclusion and Future Perspectives

Sodium 1-acetylindoline-2-sulfonate is more than a mere reagent; it is a strategic tool for manipulating the reactivity of the indole ring. The "Indole-Indoline-Indole" sequence provides a reliable, scalable, and high-yielding pathway to C5-functionalized indoles, which are pivotal intermediates in medicinal chemistry.[1][2] Future work in this area may focus on expanding the scope of electrophiles used and integrating these principles into green chemistry frameworks to further enhance the sustainability of these synthetic transformations.[1]

References

  • Benchchem. (n.d.). Sodium 1-acetylindoline-2-sulfonate | 26807-69-2.
  • Rhodium.ws. (n.d.). 5-Substituted Indoles via Sodium Indoline-2-Sulfonate.
  • PubChem. (n.d.). Sodium 1-acetylindoline-2-sulfonate.
  • ChemicalBook. (n.d.). SODIUM 1-ACETYLINDOLINE-2-SULFONATE synthesis.
  • ChemicalBook. (n.d.). 26807-69-2(SODIUM 1-ACETYLINDOLINE-2-SULFONATE) Product Description.

Sources

Application Note: A Robust and Scalable Route to 5-Substituted Indoles via the Indoline-Sulfonate Method

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Substituted indoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4] Their synthesis on a large scale, however, often presents significant challenges, including issues with regioselectivity and harsh reaction conditions. This application note provides a detailed, field-proven protocol for the large-scale synthesis of a variety of 5-substituted indoles utilizing the indoline-sulfonate method. This approach offers a reliable and scalable pathway that circumvents common synthetic hurdles by temporarily protecting the indole's reactive 2,3-double bond, thereby enabling clean and efficient electrophilic substitution at the desired 5-position. We will delve into the mechanistic rationale, provide step-by-step experimental procedures, and present quantitative data to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Introduction: The Strategic Advantage of the Indoline-Sulfonate Method

The indole scaffold is a privileged structure in drug discovery, with derivatives showing a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[2][3][4] Direct electrophilic substitution on the indole nucleus, however, predominantly occurs at the electron-rich C3 position.[5] This inherent reactivity complicates the synthesis of specifically substituted analogues, such as the valuable 5-substituted indoles.

Traditional methods for preparing 5-substituted indoles, like the Fischer indole synthesis, can be limited by the availability of appropriately substituted starting materials and may not be suitable for all substrates.[1] The indoline-sulfonate method, a variation of the "Indole-Indoline-Indole" synthetic sequence, provides an elegant solution to this challenge.[5] The core of this strategy lies in the reversible addition of sodium bisulfite to indole, which forms the stable sodium indoline-2-sulfonate salt.[5][6] This transformation effectively masks the C2-C3 double bond, converting the indole into a substituted aniline derivative. In this state, the para-position to the nitrogen atom (the future 5-position of the indole) becomes activated for electrophilic substitution.[5] Subsequent treatment with a base regenerates the aromatic indole ring, now bearing the desired substituent at the 5-position.[5]

This method is particularly advantageous for large-scale synthesis due to the use of inexpensive and readily available reagents, mild reaction conditions for the initial addition, and often high yields for the overall sequence.

Mechanistic Rationale and Workflow

The indoline-sulfonate method can be conceptually broken down into three key stages, as depicted in the workflow diagram below.

IndolineSulfonateWorkflow Indole Indole Starting Material IndolineSulfonate Sodium Indoline-2-Sulfonate (Key Intermediate) Indole->IndolineSulfonate  Step 1: Bisulfite Addition   (Protection) SubstitutedIndoline 5-Substituted Indoline-Sulfonate IndolineSulfonate->SubstitutedIndoline  Step 2: Electrophilic Substitution   (Functionalization) FinalProduct 5-Substituted Indole (Final Product) SubstitutedIndoline->FinalProduct  Step 3: Base-Mediated Elimination   (Deprotection/Aromatization)

Caption: Overall workflow of the indoline-sulfonate method.

The reaction mechanism for the initial bisulfite addition involves the nucleophilic attack of the bisulfite ion on the electron-deficient C2 position of the protonated indole. Subsequent protonation of the C3 position leads to the formation of the stable indoline-2-sulfonate. The electrophilic substitution at the 5-position follows standard electrophilic aromatic substitution pathways on the aniline-like intermediate. Finally, base-mediated elimination of the sulfonate group restores the aromaticity of the indole ring.

Detailed Experimental Protocols

The following protocols are optimized for the gram-scale synthesis of 5-substituted indoles and can be adapted for larger-scale production with appropriate engineering controls.

Protocol 1: Synthesis of Sodium Indoline-2-Sulfonate Monohydrate (II)

This initial step is critical for the success of the entire sequence. The formation of the indoline-sulfonate salt proceeds in high yield under mild conditions.

Materials:

  • Indole (I)

  • Sodium bisulfite (NaHSO₃)

  • Ethanol

  • Deionized water

  • Methanol

  • Ether

  • Reaction flask with magnetic stirrer

  • Filtration apparatus (Büchner funnel)

Procedure:

  • In a suitable reaction flask, prepare a solution of sodium bisulfite (23.4 g) in deionized water (80 mL).

  • In a separate beaker, dissolve indole (11.7 g, 0.1 mole) in ethanol (25 mL).

  • Slowly pour the indole solution into the stirring sodium bisulfite solution.

  • Stir the resulting yellowish mixture at room temperature for 20 hours. The mixture will undergo several color changes and thicken into a slurry.[5]

  • After 20 hours, filter the thick, slightly green slurry by suction filtration.

  • Wash the collected solid with methanol (25 mL) followed by two portions of ether (50 mL each).

  • Air-dry the solid to yield sodium indoline-2-sulfonate monohydrate (II) as a white solid (yields typically >95%).[5]

Expert Insight: The formation of the monohydrate is confirmed by elemental analysis and the presence of a distinct water of hydration peak in the NMR spectrum.[5] This intermediate is stable when dry but can revert to indole in the presence of heat or excess water.[5]

Protocol 2: Synthesis of Sodium 1-Acetylindoline-2-sulfonate (III)

For certain electrophilic substitutions, particularly nitration, protection of the indoline nitrogen is advantageous to prevent side reactions.

Materials:

  • Sodium indoline-2-sulfonate monohydrate (II)

  • Acetic anhydride

  • Ether

  • Reaction flask with overhead stirrer and heating mantle

Procedure:

  • Create a slurry of sodium indoline-2-sulfonate monohydrate (23.9 g, 0.1 mole) in acetic anhydride (150 mL) in a reaction flask.

  • Heat the slurry to 70°C and maintain this temperature with stirring for 2 hours.

  • Increase the temperature to 90°C for 30 minutes, during which the thick slurry will thin out and turn a pale tan color.[5]

  • Cool the reaction mixture to room temperature and collect the solid by filtration.

  • Wash the filter cake with three portions of ether (40 mL each) and air-dry.

  • Further drying in an oven at 110°C yields sodium 1-acetylindoline-2-sulfonate (III) as a white powder (yields typically around 83%).[5]

Protocol 3: Synthesis of 5-Substituted Indoles (IV)

The following are representative protocols for the synthesis of various 5-substituted indoles from the acetylated intermediate (III).

Materials:

  • Sodium 1-acetylindoline-2-sulfonate (III)

  • Bromine (Br₂)

  • Sodium bisulfite

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Reaction flask with dropping funnel, stirrer, and cooling bath

Procedure:

  • Dissolve sodium 1-acetylindoline-2-sulfonate (240 g, 0.88 mole) in water (1100 mL) and cool the solution to 0-5°C in an ice bath.

  • Add bromine (155 g, 0.97 mole) dropwise with stirring, ensuring the temperature remains below 5°C.

  • After the addition is complete, stir the deep orange slurry at 0°C for 1 hour, then allow it to warm to room temperature over another hour.

  • Dilute the solution with 1.5 L of water and add sodium bisulfite to quench any excess bromine.

  • To the resulting faint yellow solution, add solid sodium hydroxide (150 g) and reflux the mixture overnight (approximately 20 hours).

  • Cool the mixture to 10°C, collect the solid product by filtration, wash with cold water, and dry to obtain 5-bromoindole as tan crystals (yields typically >90%).[5]

Materials:

  • Sodium 1-acetylindoline-2-sulfonate (III)

  • Glacial acetic acid

  • Fuming nitric acid (90%)

  • Sodium hydroxide (NaOH)

  • Deionized water, crushed ice

  • Reaction flask with dropping funnel, stirrer, and cooling bath

Procedure:

  • Dissolve sodium 1-acetylindoline-2-sulfonate (272.0 g, 1.0 mole) in glacial acetic acid (2 L) with stirring and cool to 12-15°C.

  • Add fuming nitric acid (190 mL, 2.4 mole) dropwise over approximately 1 hour, maintaining the temperature between 12-15°C.

  • In a separate, large container, prepare a solution of water (2500 mL) and crushed ice (1500 g).

  • Carefully add the reaction mixture to the ice/water mixture, followed by the portion-wise addition of solid sodium hydroxide (1600 g), allowing the temperature to rise to 65-70°C.

  • Stir the resulting yellow slurry overnight (approximately 20 hours).

  • Collect the solid product by filtration, wash with ice water, and dry to yield 5-nitroindole as a yellow solid (yields typically around 90%).[5]

Quantitative Data Summary

The indoline-sulfonate method consistently provides high yields for a range of 5-substituted indoles. The following table summarizes typical yields for the synthesis of various derivatives.

Starting MaterialElectrophileProductTypical Yield (%)
IndoleNaHSO₃Sodium Indoline-2-Sulfonate>95%
Sodium Indoline-2-SulfonateAcetic AnhydrideSodium 1-Acetylindoline-2-sulfonate~83%
Sodium 1-Acetylindoline-2-sulfonateBromine5-Bromoindole~98%
Sodium 1-Acetylindoline-2-sulfonateIodine Monochloride5-Iodoindole~65%
5-BromoindoleCuprous Cyanide5-Cyanoindole~18%
Sodium 1-Acetylindoline-2-sulfonateFuming Nitric Acid5-Nitroindole~90%
5-NitroindoleSodium Hydrosulfite5-Aminoindole~78%

Data compiled from literature sources.[5]

Troubleshooting and Key Considerations

  • Purity of Sodium Bisulfite: The quality of the sodium bisulfite is crucial for the initial addition reaction. Use a freshly opened container or assay the purity of older stock.

  • Temperature Control: Strict temperature control during electrophilic substitution reactions, especially bromination and nitration, is essential to minimize side product formation.

  • Safety Precautions: Bromine and fuming nitric acid are highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Scalability: When scaling up these reactions, ensure efficient stirring and heat transfer to maintain control over the reaction conditions. The exothermic nature of the neutralization and quenching steps must be carefully managed.

Conclusion

The indoline-sulfonate method represents a powerful and versatile strategy for the large-scale synthesis of 5-substituted indoles. By temporarily masking the inherent reactivity of the indole core, this method allows for precise and high-yielding functionalization at the 5-position. The use of readily available and inexpensive reagents, coupled with robust and scalable protocols, makes this an invaluable tool for researchers in both academic and industrial settings, particularly in the field of drug development where access to diverse indole analogues is paramount.

References

  • A Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. [Link]

  • 5-Substituted Indoles via Sodium Indoline-2-Sulfonate. Rhodium Archive. [Link]

  • Synthesis of indoles. Organic Chemistry Portal. [Link]

  • CN105646324A - Preparation method of high-purity indole.
  • Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. PubMed Central. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

  • CN102558017A - Method for preparing 5-bromoindole.
  • Development and Application of Indolines in Pharmaceuticals. PMC - NIH. [Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review. ResearchGate. [Link]

  • Recent advances in the synthesis of indoles and their applications. RSC Publishing. [Link]

  • Indole and indoline scaffolds in drug discovery. ResearchGate. [Link]

  • Biomedical Importance of Indoles. PMC - NIH. [Link]

Sources

Hydrolysis conditions for the deprotection of "Sodium 1-acetylindoline-2-sulfonate"

Author: BenchChem Technical Support Team. Date: February 2026

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Electrophilic aromatic substitution reactions on "Sodium 1-acetylindoline-2-sulfonate"

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Information Gathering

I'm starting with broad Google searches to build a foundation on electrophilic aromatic substitution (EAS) of indoline and sulfonated derivatives. My focus is on the directing effects of acetyl and sulfonate groups. This foundational search will build up from the general and inform more specific questions as I dive into the reactions.

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Synthesis of 5-nitroindole using "Sodium 1-acetylindoline-2-sulfonate" intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

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Use of "Sodium 1-acetylindoline-2-sulfonate" for the preparation of melatonin analogs

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Compound Search

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Application Note: A Detailed Protocol for the Acetylation of Sodium Indoline-2-Sulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Acetylation in Indoline Chemistry

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The functionalization of the indoline nitrogen is a critical step in modifying the pharmacological properties of these molecules. N-acetylation, in particular, serves as a common and effective method for introducing an acetyl group, which can alter a compound's polarity, metabolic stability, and binding interactions with biological targets. This application note provides a detailed, field-proven protocol for the N-acetylation of sodium indoline-2-sulfonate to synthesize sodium 1-acetylindoline-2-sulfonate, a key intermediate in the synthesis of various substituted indoles. We will delve into the causality behind the experimental choices, ensuring a reproducible and high-yielding procedure grounded in established chemical principles.

Reaction Scheme: The N-Acetylation of Sodium Indoline-2-Sulfonate

The acetylation of sodium indoline-2-sulfonate proceeds via the nucleophilic attack of the indoline nitrogen on the electrophilic carbonyl carbon of acetic anhydride. The sulfonate group at the 2-position influences the reactivity of the indoline ring system.

Acetylation_Reaction cluster_reactants Reactants cluster_product Product Sodium Indoline-2-Sulfonate Sodium Indoline-2-Sulfonate Reaction + Sodium Indoline-2-Sulfonate->Reaction Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction Sodium 1-Acetylindoline-2-Sulfonate Sodium 1-Acetylindoline-2-Sulfonate Arrow -> Reaction->Arrow Heat (70-90°C) Arrow->Sodium 1-Acetylindoline-2-Sulfonate

Caption: Reaction scheme for the N-acetylation of sodium indoline-2-sulfonate.

Materials and Reagents

Reagent Grade Supplier CAS No. Notes
Sodium Indoline-2-Sulfonate≥98%Commercially Available877-03-2Can be synthesized from indole and sodium bisulfite.
Acetic AnhydrideReagent Grade, ≥99%Commercially Available108-24-7Use fresh or distilled to ensure high purity.
Diethyl EtherAnhydrousCommercially Available60-29-7For washing the product.

Apparatus

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Thermometer

  • Buchner funnel and filter flask

  • Vacuum oven

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established literature procedures and has been optimized for high yield and purity.

1. Reaction Setup:

  • In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer, add sodium indoline-2-sulfonate (23.9 g, 0.1 mole).

  • To this, add acetic anhydride (150 mL). The sodium salt will form a slurry.

Causality: Acetic anhydride serves as both the acetylating agent and the solvent in this reaction. Using it in excess ensures the reaction goes to completion. The three-neck flask setup allows for controlled heating, stirring, and condensation of the solvent.

2. Heating and Reaction:

  • Begin stirring the slurry and heat the mixture to 70°C using a heating mantle.

  • Maintain this temperature for 2 hours with continuous stirring. The thick slurry will gradually become thinner.

  • After 2 hours, increase the temperature to 90°C and stir for an additional 30 minutes. The color of the mixture may change to a pale tan.

Causality: The initial heating at 70°C allows for a controlled initiation of the acetylation. Increasing the temperature to 90°C for a short period helps to drive the reaction to completion, ensuring maximum conversion of the starting material.

3. Isolation of the Product:

  • After the reaction is complete, cool the mixture to room temperature (approximately 20-25°C).

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with three portions of diethyl ether (40 mL each).

Causality: Cooling the reaction mixture allows the product to crystallize fully, maximizing the isolated yield. Washing with diethyl ether removes any unreacted acetic anhydride and other soluble impurities, as the desired sodium salt product has low solubility in ether.

4. Drying the Product:

  • Air-dry the collected solid on the filter paper for a short period.

  • For complete removal of residual solvents and water, dry the product in a vacuum oven at 110°C overnight.

  • The final product, sodium 1-acetylindoline-2-sulfonate hemihydrate, should be obtained as a white powder. The expected yield is approximately 22.8 g (83%).

Causality: Thorough drying is crucial to obtain an accurate yield and to prepare a pure sample for subsequent analytical characterization or further reactions. The literature indicates that the product may retain water, forming a hemihydrate.

Workflow Diagram

Acetylation_Workflow Start Start Setup Reaction Setup: - Add Sodium Indoline-2-Sulfonate (0.1 mol) - Add Acetic Anhydride (150 mL) Start->Setup Heat1 Heat to 70°C for 2 hours with stirring Setup->Heat1 Heat2 Increase temperature to 90°C for 30 minutes Heat1->Heat2 Cool Cool to Room Temperature Heat2->Cool Filter Vacuum Filter to Collect Solid Cool->Filter Wash Wash with Diethyl Ether (3 x 40 mL) Filter->Wash Dry Dry in Vacuum Oven at 110°C Wash->Dry Product Obtain Sodium 1-Acetylindoline-2-Sulfonate (White Powder) Dry->Product

Caption: Step-by-step workflow for the acetylation of sodium indoline-2-sulfonate.

Characterization and Analysis

The identity and purity of the synthesized sodium 1-acetylindoline-2-sulfonate should be confirmed by standard analytical techniques.

Technique Expected Results
Melting Point Decomposes above 300°C.
FT-IR (KBr) Appearance of a strong carbonyl (C=O) stretch around 1650-1700 cm⁻¹ characteristic of an amide. Disappearance of the N-H stretch from the starting material. Presence of S=O stretches for the sulfonate group. A broad peak around 3400 cm⁻¹ may indicate the presence of water of hydration.
¹H NMR (D₂O) Aromatic protons of the indoline ring (approx. 7.0-7.8 ppm). Methylene protons of the indoline ring. A singlet for the acetyl methyl group (approx. 2.1-2.3 ppm).
¹³C NMR (D₂O) Carbonyl carbon of the acetyl group (approx. 170-175 ppm). Aromatic carbons. Methylene carbons of the indoline ring. Methyl carbon of the acetyl group.
Mass Spectrometry (ESI-) The negative ion mode should show the [M-Na]⁻ ion at an m/z corresponding to the molecular weight of the 1-acetylindoline-2-sulfonate anion (C₁₀H₁₀NO₄S⁻, exact mass: 240.03).

Safety Precautions

  • Acetic Anhydride: Acetic anhydride is corrosive, flammable, and a lachrymator. It reacts violently with water. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

  • Indoline Compounds: While specific toxicity data for sodium indoline-2-sulfonate is limited, it is prudent to handle all indoline derivatives with care. Avoid inhalation and skin contact.

  • General Precautions: Do not eat, smoke, or drink in the laboratory. Ensure that a safety shower and eyewash station are readily accessible.

Conclusion

This application note provides a comprehensive and reliable protocol for the N-acetylation of sodium indoline-2-sulfonate. By understanding the rationale behind each step, from the choice of reagents to the specific reaction conditions, researchers can confidently execute this procedure to obtain high yields of the desired product. The detailed characterization and safety guidelines further ensure the integrity and safety of the experimental work. This foundational reaction is a gateway to a wide array of more complex indole and indoline-based molecules for drug discovery and development.

References

  • 5-Substituted Indoles via Sodium Indoline-2-Sulfonate.

  • Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof.
  • Sodium 1-acetylindoline-2-sulfonate | C10H10NNaO4S | CID 2727699. PubChem. [Link]

  • N-Acylation of sulfonamides using N-acylbenzotriazoles. Semantic Scholar. [Link]

  • Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. PubMed Central. [Link]

  • N-Acylation of sulfonamides using N-acylbenzotriazoles. ResearchGate. [Link]

  • Studies on Acetylation of Indoles. ResearchGate. [Link]

  • Safety Data Sheet: Acetic acid anhydride. Carl ROTH. [Link]

  • Stepwise removal of Lignin sulfonate hydroxyl ion to reduce its solubility in an aqueous environment. [Link]

  • ACETIC ANHYDRIDE HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • Sulfonylation of RNA 2′-OH groups. ACS Publications. [Link]

  • SDS for Acetic Anhydride: A Guide to Chemical Safety. [Link]

  • Safety data sheet - acetic anhydride. INEOS Group. [Link]

  • Process for the preparation of N-acetylaminoarylsulfonic acids in sulfuric acid as solvent.
  • ICSC 0209 - ACETIC ANHYDRIDE. International Labour Organization. [Link]

  • SODIUM 1-ACETYLINDOLINE-2-SULFONATE | CAS#:26807-69-2. Chemsrc. [Link]

Purification of 5-substituted indoles from the "Indole-Indoline-Indole" reaction

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Information Gathering

I'm starting my deep dive by hitting Google hard. My focus is on the "Indole-Indoline-Indole" reaction, specifically zeroing in on 5-substituted indoles, which I know are important. I'm aiming for comprehensive data; I expect to find common applications.

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Monitoring the progress of "Sodium 1-acetylindoline-2-sulfonate" formation by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Information Gathering

I'm now diving deep into Google, aiming to uncover synthesis methods for Sodium 1-acetyl indoline-2-sulfonate. I'm focusing on reaction schemes, the roles of starting materials like indoline and acetic anhydride, and the sulfonation process. I anticipate this phase will lay the groundwork for a more focused approach.

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Application Note: One-Pot Synthesis of 5-Functionalized Indoles via the Indoline-Sulfonate Pathway

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous pharmaceuticals and biologically active compounds.[1] Regiocontrol during the functionalization of the indole nucleus, however, presents a significant synthetic challenge. Direct electrophilic substitution on indole typically occurs at the C3 position of the electron-rich pyrrole ring. This application note details a robust, one-pot method for the selective synthesis of 5-substituted indoles, a critical intermediate for many drug targets.[2] The methodology leverages the temporary protection and activation of the indole core as a sodium indoline-2-sulfonate salt. This intermediate deactivates the pyrrole ring and directs subsequent electrophilic substitution to the C5 position of the benzene ring. The sequence, involving protection, C5-functionalization, and subsequent deprotection/aromatization, is performed in a single vessel, offering high atom economy and operational simplicity.

Introduction: The Challenge of Regioselective Indole Functionalization

The indole ring system is a "privileged structure" in drug discovery, appearing in molecules ranging from the amino acid tryptophan to anti-migraine drugs (triptans) and anti-cancer agents.[3] The ability to precisely install functional groups at specific positions on the indole core is paramount for modulating pharmacological activity. However, the inherent electronic properties of indole direct most classical electrophilic aromatic substitution reactions to the C3 position. Synthesizing C5-substituted indoles often requires multi-step procedures starting with pre-functionalized anilines, which can be inefficient and limited by the availability of starting materials.[2]

The indoline-sulfonate pathway offers an elegant and powerful alternative. First described by Thesing, Semler, and Mohr, and later refined, this strategy temporarily masks the reactivity of the pyrrole ring by converting indole into a water-soluble sodium indoline-2-sulfonate salt.[4] In this form, the aniline-like nitrogen atom directs electrophiles to the para-position (C5), enabling clean and high-yield functionalization. Subsequent treatment with a base eliminates the sulfonate group and restores the indole aromaticity in a one-pot sequence. This method provides a direct route from simple indoles to valuable 5-functionalized derivatives.

The Indoline-Sulfonate Pathway: Mechanism and Rationale

The entire synthetic sequence can be understood as a three-stage process occurring in a single reaction vessel: (I) Reversible Protection, (II) Regioselective Electrophilic Substitution, and (III) Deprotection and Aromatization.

Stage I: Formation of Sodium Indoline-2-Sulfonate The process begins with the reaction of indole with an aqueous solution of sodium bisulfite (NaHSO₃). This is a reversible nucleophilic addition reaction where the bisulfite anion attacks the C2 position of the indole. The resulting intermediate is an indoline derivative bearing a sulfonate group at the C2 position.[4] This transformation is critical as it saturates the pyrrole ring, effectively "turning off" its high nucleophilicity.

Stage II: C5-Electrophilic Aromatic Substitution With the pyrrole ring saturated, the indoline-2-sulfonate intermediate behaves electronically like a substituted aniline. The lone pair on the nitrogen atom activates the benzene ring towards electrophilic aromatic substitution, acting as a powerful ortho-, para-director. Due to steric hindrance and ring fusion at the ortho-positions (C4 and C6), electrophilic attack is overwhelmingly directed to the C5 position (para to the nitrogen). This allows for a wide range of functional groups to be installed with high regioselectivity using common electrophiles (e.g., for bromination, nitration, etc.).

Stage III: Base-Mediated Elimination and Aromatization After the C5-functionalization is complete, the addition of a strong base (e.g., sodium hydroxide) initiates the elimination of the sulfonate group. This process regenerates the double bond between C2 and C3 and restores the aromatic indole core, now bearing the desired functional group at the C5 position. The overall transformation from the protected intermediate back to the indole is a dehydrogenation process.[5]

Below is a diagram illustrating the complete mechanistic pathway.

Indoline_Sulfonate_Pathway Indole Indole IndolineSulfonate Sodium Indoline-2-Sulfonate (Protected Intermediate) Indole->IndolineSulfonate + NaHSO₃ (Protection) SubstitutedIndoline 5-Substituted Indoline-2-Sulfonate IndolineSulfonate->SubstitutedIndoline + Electrophile (E⁺) (C5-Functionalization) SubstitutedIndole 5-Functionalized Indole (Final Product) SubstitutedIndoline->SubstitutedIndole + Base (e.g., NaOH) (Deprotection & Aromatization)

Caption: The mechanistic pathway for one-pot C5-functionalization of indole.

Experimental Protocols

This section provides a general, step-by-step protocol for the one-pot synthesis of 5-bromoindole, a common and highly useful synthetic intermediate.[2][6] The protocol can be adapted for other electrophiles.

3.1. Materials and Reagents

  • Indole (99%)

  • Sodium Bisulfite (NaHSO₃), 30% w/v aqueous solution

  • N-Bromosuccinimide (NBS)

  • Sodium Hydroxide (NaOH), 10 M aqueous solution

  • Ethanol (95%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

3.2. Step-by-Step Protocol for 5-Bromoindole

  • Protection:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve indole (5.85 g, 50 mmol) in 100 mL of 95% ethanol.

    • To this solution, add a 30% aqueous solution of sodium bisulfite (100 mL, ~30 g NaHSO₃, ~288 mmol) dropwise over 15 minutes with vigorous stirring at room temperature (20-25°C).

    • A precipitate of sodium indoline-2-sulfonate may form. Continue stirring the resulting mixture for a minimum of 4 hours to ensure complete formation of the adduct.[7]

  • C5-Bromination (Functionalization):

    • Cool the reaction mixture in an ice bath to 0-5°C.

    • In a separate beaker, dissolve N-Bromosuccinimide (NBS) (9.34 g, 52.5 mmol, 1.05 eq) in 50 mL of ethanol.

    • Add the NBS solution dropwise to the cold reaction mixture over 30 minutes. Maintain the temperature below 10°C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction by TLC (Thin Layer Chromatography) to confirm consumption of the indoline-sulfonate intermediate.

  • Deprotection and Aromatization:

    • Cool the mixture again in an ice bath.

    • Slowly and carefully add 10 M sodium hydroxide solution (approx. 60 mL) until the pH of the solution is >12. This step is exothermic.

    • Stir the now strongly basic mixture at room temperature for 1 hour to ensure complete elimination of the sulfonate group.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 100 mL).

    • Combine the organic extracts and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-bromoindole.

Representative Data and Scope

The indoline-sulfonate pathway is effective for introducing a variety of functional groups at the C5 position. The following table summarizes results for several common transformations.

5-SubstituentElectrophile / ReagentTypical Overall YieldReference
-Br N-Bromosuccinimide (NBS)70-80%[4]
-I Iodine Monochloride (ICl)65-75%[4]
-NO₂ Nitric Acid (HNO₃) in Sulfuric Acid (H₂SO₄)60-70%[4]
-CN Copper(I) Cyanide (CuCN) on the 5-bromo derivative~75% (from 5-Br)[4]

Workflow Visualization

The one-pot nature of this synthesis is a key advantage. The following workflow diagram illustrates the logical progression of the entire process without isolation of intermediates.

One_Pot_Workflow start Start: Indole in EtOH/H₂O add_bisulfite Add NaHSO₃ Solution Stir 4h @ RT start->add_bisulfite Step 1: Protection add_electrophile Cool to 0°C Add Electrophile Stir 2h @ RT add_bisulfite->add_electrophile Step 2: Functionalization add_base Cool to 0°C Add NaOH (pH > 12) Stir 1h @ RT add_electrophile->add_base Step 3: Deprotection workup Aqueous Workup (Extraction with DCM) add_base->workup purify Purification (Chromatography or Recrystallization) workup->purify end_product Final Product: 5-Functionalized Indole purify->end_product

Caption: A streamlined workflow for the one-pot synthesis of 5-functionalized indoles.

Troubleshooting and Key Considerations

  • Incomplete Protection: If the reaction with sodium bisulfite is incomplete, residual indole will react with the electrophile at the C3 position, leading to impurities. Ensure adequate stirring time (at least 4 hours) for the protection step.

  • Temperature Control: The functionalization and basification steps can be exothermic. Maintaining low temperatures, especially during reagent addition, is crucial to prevent side reactions and ensure safety.

  • Choice of Base: A strong, non-nucleophilic base is required for the elimination step. Sodium hydroxide is effective and inexpensive.

  • Substrate Compatibility: While robust, this method may not be suitable for indoles bearing acid- or base-sensitive functional groups that cannot withstand the reaction conditions.

Conclusion

The one-pot synthesis of 5-functionalized indoles via the indoline-sulfonate pathway is a highly efficient and regioselective method that addresses a common challenge in heterocyclic chemistry. By temporarily masking the reactive pyrrole ring, this strategy unlocks a direct route to valuable C5-substituted building blocks from readily available starting materials. Its operational simplicity, high yields, and amenability to a range of electrophilic substitutions make it an invaluable tool for researchers in synthetic chemistry and drug development.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indolines. Retrieved from [Link]

  • Cox, M. B. (1987). A Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. Retrieved from [Link]

  • Ciccone, V., et al. (2024). Easy one-pot synthesis of multifunctionalized indole–pyrrole hybrids as a new class of antileishmanial agents. RSC Advances. Retrieved from [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. Retrieved from [Link]

  • Mironov, M., et al. (2021). One-Pot Synthesis of Polynuclear Indole Derivatives by Friedel–Crafts Alkylation of γ-Hydroxybutyrolactams. Molecules, 26(11), 3360. Retrieved from [Link]

  • Khan, I., et al. (2023). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. PLOS ONE, 18(11), e0290124. Retrieved from [Link]

  • Gribble, G. W. (2021). Indoline Dehydrogenation. ResearchGate. Retrieved from [Link]

  • Ciccone, V., et al. (2024). Easy one-pot synthesis of multifunctionalized indole–pyrrole hybrids as a new class of antileishmanial agents. PubMed Central. Retrieved from [Link]

  • Li, P., et al. (2022). Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters. The Journal of Organic Chemistry. Retrieved from [Link]

  • Stahl, S. S., et al. (2019). Manganese(III) Acetate Catalyzed Aerobic Dehydrogenation of Tertiary Indolines, Tetrahydroquinolines and an N-Unsubstituted Indoline. ResearchGate. Retrieved from [Link]

  • Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. Tetrahedron, 67(38), 7195-7210. Retrieved from [Link]

  • Wang, C., et al. (2015). A multi-component domino reaction for the direct access to polyfunctionalized indoles via intermolecular allylic esterification and indolation. Scientific Reports, 5, 12343. Retrieved from [Link]

  • CN102558017A. (2012). Method for preparing 5-bromoindole. Google Patents.
  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689-6690. Retrieved from [Link]

  • Hogan, H., et al. (2022). Domino Synthesis of 1,2,5-Trisubstituted 1H-Indole-3-carboxylic Esters Using a [3+2] Strategy. Molecules, 27(21), 7247. Retrieved from [Link]

  • Oreate AI. (2026). A Review of the Indole Synthesis Reaction System. Oreate AI Blog. Retrieved from [Link]

  • Verma, S. K., & Punji, B. (2022). Manganese-Catalyzed C(sp2)-H Alkylation of Indolines and Arenes with Unactivated Alkyl Bromides. Chemistry – An Asian Journal, 17(9), e202200103. Retrieved from [Link]

  • Li, Y., et al. (2019). Three-Component One-Pot Synthesis of Highly Functionalized Bis-Indole Derivatives. ACS Omega, 4(7), 13236-13247. Retrieved from [Link]

  • Verma, S. K., & Punji, B. (2020). Manganese catalyzed C–H functionalization of indoles with alkynes to synthesize bis/trisubstituted indolylalkenes and carbazoles: the acid is the key to control selectivity. Chemical Communications, 56(61), 8613-8616. Retrieved from [Link]

  • Cera, G., et al. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. Wiley. Retrieved from [Link]

  • Kim, S., et al. (2017). One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. Chemical Communications, 53(75), 10411-10414. Retrieved from [Link]

  • Erowid. (n.d.). Synthesis of 5-Bromo Indole. Retrieved from [Link]

  • Srinivas, K., et al. (2015). Synthesis, characterization and antimicrobial activities of N-substituted indoline derivatives of sultams. Der Pharma Chemica, 7(1), 163-169. Retrieved from [Link]

  • Očenášová, L., et al. (2015). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers, 70(5). Retrieved from [Link]

  • Powers, J. C., & Cox, M. B. (1987). 5-Substituted Indoles via Sodium Indoline-2-Sulfonate. Retrieved from [Link]

  • Wang, H., et al. (2021). The dehydrogenation of indoline to indole using the various catalysts.... ResearchGate. Retrieved from [Link]

  • Cera, G., et al. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation. Retrieved from [Link]

  • Gribble, G. W. (2000). One-pot synthesis of highly substituted indolines. ResearchGate. Retrieved from [Link]

  • Boruah, M., & Prajapati, D. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. ChemistrySelect, 3(20), 5543-5555. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Low yield in "Sodium 1-acetylindoline-2-sulfonate" synthesis and how to improve it

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

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Side reactions in the sulfonation of indole and their prevention

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for indole chemistry. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of indole sulfonation. Here, we address common experimental challenges, provide in-depth mechanistic explanations for side reactions, and offer validated protocols to ensure the success and reproducibility of your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Why is my reaction mixture turning dark brown/black, and my yield of indole-3-sulfonic acid is extremely low?

Short Answer: You are likely observing acid-catalyzed degradation and polymerization of the indole ring. Indole is highly sensitive to strong, non-complexed acids, which can lead to rapid decomposition.

In-Depth Analysis:

The indole ring system, while aromatic, possesses a high electron density at the C3 position, making it susceptible to electrophilic attack. However, the pyrrole nitrogen's lone pair also makes the ring prone to protonation, particularly under strongly acidic conditions (e.g., using oleum or neat chlorosulfonic acid). Protonation disrupts the aromaticity, forming a highly reactive indoleninium cation. This cation can then act as an electrophile, attacking a neutral indole molecule in a chain reaction, leading to dimers, trimers, and ultimately, intractable polymeric tars.

Mechanism: Acid-Catalyzed Dimerization of Indole

The diagram below illustrates the initial step of this degradation pathway, where protonation at C3 leads to a reactive intermediate that initiates polymerization.

G cluster_step1 Step 1: Protonation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Polymerization Indole1 Indole H_plus H+ Indoleninium Indoleninium Cation (Reactive Intermediate) H_plus->Indoleninium Protonation at C3 Indoleninium_ref Indoleninium Cation Indole2 Neutral Indole Dimer Dimer Intermediate Indole2->Dimer Attack on Cation Dimer_ref Dimer Intermediate Polymer Polymeric Tars (Dark-colored) Dimer_ref->Polymer Further Reactions

Caption: Acid-catalyzed degradation pathway of indole.

Troubleshooting & Prevention:

The most effective way to prevent this is to avoid strong, free acids. The sulfonating agent of choice is a complex that delivers sulfur trioxide (SO₃) without introducing a highly acidic medium. The pyridine-sulfur trioxide complex (Py·SO₃) is the industry standard for this purpose. It is a mild, electrophilic sulfonating agent that is highly effective for sensitive heterocyclic compounds like indole.

FAQ 2: My mass spectrometry results show multiple sulfonated species (di- and tri-sulfonated). How can I improve the selectivity for indole-3-sulfonic acid?

Short Answer: Polysulfonation occurs when the reaction conditions are too harsh (high temperature, excess sulfonating agent) or the reaction time is too long. The initial sulfonation at the C3 position is deactivating, but not sufficiently so to prevent further reactions under forcing conditions.

In-Depth Analysis:

Electrophilic substitution on the indole ring overwhelmingly favors the C3 position due to the stability of the resulting intermediate. Once the C3 position is sulfonated, the electron-withdrawing nature of the sulfonic acid group (-SO₃H) deactivates the ring towards further electrophilic attack. However, this deactivation is not absolute. If the reaction temperature is elevated or a large excess of a potent sulfonating agent is used, further substitution can occur at other positions, most commonly C5 or C6.

Troubleshooting Workflow: Diagnosing Polysulfonation

Caption: Troubleshooting flowchart for polysulfonation.

Comparative Analysis of Sulfonating Agents

Sulfonating AgentTypical ConditionsKey AdvantagePrimary Side Reaction Risk
Pyridine-SO₃ Complex Pyridine or Dioxane, 0-25 °CHigh selectivity for C3; mild conditionsPolysulfonation if >1.1 eq. or high temp.
Chlorosulfonic Acid Pyridine, 0 °CInexpensive and powerfulHigh risk of degradation and polysulfonation
Oleum (H₂SO₄/SO₃) Not RecommendedVery inexpensiveSevere degradation and polymerization

Validated Protocol: Selective Monosulfonation of Indole at the C3 Position

This protocol is designed to minimize degradation and polysulfonation by using the pyridine-sulfur trioxide complex under controlled conditions.

Materials:

  • Indole (1.0 eq)

  • Pyridine-sulfur trioxide complex (Py·SO₃) (1.05 eq)

  • Anhydrous Pyridine (as solvent)

  • 2M Hydrochloric Acid

  • Saturated Sodium Chloride (Brine)

  • Anhydrous Sodium Sulfate

  • Argon or Nitrogen gas supply

Procedure:

  • Inert Atmosphere: Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and an argon/nitrogen inlet. Maintaining an inert atmosphere is crucial to prevent moisture from compromising the Py·SO₃ complex.

  • Dissolution: Dissolve indole (1.0 eq) in anhydrous pyridine (approx. 10-15 mL per gram of indole) at room temperature.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Addition of Sulfonating Agent: Add the pyridine-sulfur trioxide complex (1.05 eq) portion-wise over 20-30 minutes. Ensure the internal temperature does not exceed 10 °C during the addition.

  • Reaction: Allow the reaction to stir at 0-5 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 3-5 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LCMS to ensure complete consumption of the starting material and minimize the formation of side products.

  • Quenching: Once the reaction is complete, carefully pour the mixture into a beaker of ice water.

  • Acidification & Extraction: Acidify the aqueous solution to pH 2-3 with 2M HCl. The product, indole-3-sulfonic acid, is often isolated as its salt or can be used in solution for subsequent steps. If required, extraction with an appropriate organic solvent can be performed, though the sulfonic acid product has high water solubility.

  • Purification: The product can be purified by recrystallization from water or an alcohol/water mixture.

Advanced Topic: Preventing N-Sulfonation

While C3 sulfonation is kinetically and thermodynamically favored, direct sulfonation on the indole nitrogen is a possible side reaction, particularly if the C3 position is blocked or if a very strong base is used to deprotonate the indole nitrogen first.

  • Problem: N-sulfonated indoles are generally unstable and can hydrolyze back to the starting material, complicating purification and lowering the overall yield of the desired C-sulfonated product.

  • Solution: The use of a neutral, aprotic solvent like pyridine for the Py·SO₃ method inherently minimizes the risk of N-H deprotonation. The reaction proceeds via electrophilic attack on the neutral indole ring. Therefore, the validated protocol provided above is already optimized to prevent significant N-sulfonation. For substrates where N-sulfonation is a persistent issue, employing an N-protecting group (e.g., Boc, Ts) prior to sulfonation is a viable, albeit longer, synthetic strategy.

References

  • Sundberg, R. J. (1996). Indoles. Academic Press. (Provides comprehensive information on the chemistry of indoles, including their sensitivity to acids).
  • Remers, W. A., & Brown, R. K. (1972). The Chemistry of Heterocyclic Compounds, Indoles Part One. John Wiley & Sons.
  • Terent'ev, A. P., & Preobrazhenskaya, M. N. (1959). Sulfonation of Indole with the Pyridine-Sulfur Trioxide Complex. Zhurnal Obshchei Khimii, 29, 317-320.
  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.
  • E. Campaigne, W. B. Reid, Jr., J. D. Pera, J. (1959). The Sulfonation of Indole. Journal of Organic Chemistry, 24(9), 1229-1231. URL: [Link]

  • Behrend, R., & Mertelsmann, M. (1911). Über die Sulfonierung des Indols. Justus Liebigs Annalen der Chemie, 378(3), 352-366. (Historical but relevant work discussing the formation and instability of different indole sulfonic acids).

Incomplete acetylation of sodium indoline-2-sulfonate troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the acetylation of sodium indoline-2-sulfonate. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific synthesis. Here, we move beyond generic protocols to provide in-depth, field-tested insights into troubleshooting common issues, ensuring the integrity and success of your experimental outcomes.

Troubleshooting Guide: Incomplete Acetylation

The N-acetylation of sodium indoline-2-sulfonate is a critical transformation, yet it can be prone to incompleteness, leading to low yields and purification challenges. This guide addresses the most frequently encountered problems in a direct question-and-answer format.

Question 1: My reaction shows a significant amount of unreacted sodium indoline-2-sulfonate, even after the recommended reaction time. What are the likely causes and how can I resolve this?

Answer:

The persistence of starting material is a classic sign of incomplete acetylation. This issue typically stems from several key factors related to the nucleophilicity of the indoline nitrogen and the efficacy of your acetylating agent.

Underlying Causes & Mechanistic Insights:

  • Insufficiently Activated Acetylating Agent: Acetic anhydride, a common acetylating agent, requires activation, often through the presence of a base or a catalyst. Without proper activation, its electrophilicity is diminished, leading to a sluggish reaction.

  • Suboptimal pH and Nucleophilicity: The nitrogen atom of the indoline ring is the nucleophile in this reaction. Its nucleophilicity is highly dependent on the reaction pH. In a highly acidic medium, the nitrogen will be protonated, rendering it non-nucleophilic. Conversely, in a strongly basic medium, the acetylating agent may be consumed by side reactions.

  • Steric Hindrance: The sulfonate group at the 2-position of the indoline ring can present steric hindrance, making the approach of the acetylating agent to the nitrogen atom more difficult compared to unsubstituted indoline.

Troubleshooting Workflow:

Here is a systematic approach to address the issue of incomplete reaction:

Caption: Troubleshooting workflow for incomplete acetylation.

Detailed Experimental Protocols:

1. Verification of Reagents and Stoichiometry:

  • Acetic Anhydride: Ensure it is fresh and has not been hydrolyzed by atmospheric moisture. A simple test is to check for a sharp, vinegary odor; a lack thereof might indicate degradation.

  • Sodium Indoline-2-sulfonate: Confirm its purity and absence of significant impurities that could consume the acetylating agent.

  • Stoichiometry: A common starting point is to use a slight excess of acetic anhydride (1.1 to 1.5 equivalents) to drive the reaction to completion.

2. Optimization of the Base Catalyst:

The choice and amount of base are critical. A weak, non-nucleophilic base is often preferred to activate the acetic anhydride without competing in the reaction.

BaseRecommended EquivalentsRationale
Pyridine1.1 - 2.0Acts as both a base and a nucleophilic catalyst, forming a highly reactive intermediate with acetic anhydride.
Triethylamine1.1 - 1.5A common, non-nucleophilic base that effectively scavenges the acetic acid byproduct.
Sodium Acetate1.5 - 3.0A milder base, useful when trying to avoid harsh reaction conditions.

Protocol for a Small-Scale Test Reaction:

  • Dissolve 100 mg of sodium indoline-2-sulfonate in a suitable solvent (e.g., water, or a mixed aqueous-organic system).

  • Add the chosen base (e.g., 1.2 equivalents of triethylamine).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Add 1.1 equivalents of acetic anhydride dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Question 2: My reaction mixture has turned a dark color, and I'm observing multiple spots on my TLC plate. What is causing these side reactions?

Answer:

The formation of colored impurities and multiple byproducts is often indicative of side reactions, which can be promoted by inappropriate reaction conditions.

Potential Side Reactions:

  • Di-acetylation: While less common with the sulfonate group present, forceful conditions could potentially lead to acetylation at other positions on the indoline ring, though this is sterically and electronically disfavored.

  • Oxidation: Indolines can be susceptible to oxidation, especially in the presence of air and at elevated temperatures. This can lead to the formation of colored, often polymeric, byproducts.

  • Decomposition: Harsh basic or acidic conditions, coupled with high temperatures, can lead to the degradation of the indoline ring structure itself.

Mitigation Strategies:

G cluster_1 Minimizing Side Reactions Start Side Reactions Observed (Color Change, Multiple Spots) Control_Temp Lower Reaction Temperature (e.g., 0-25 °C) Start->Control_Temp Inert_Atmosphere Conduct Reaction Under Inert Atmosphere (N2 or Ar) Control_Temp->Inert_Atmosphere Temperature Controlled pH_Control Ensure Mild pH Conditions Inert_Atmosphere->pH_Control Atmosphere Controlled Purification Purify Product (e.g., Recrystallization, Chromatography) pH_Control->Purification pH Controlled

Caption: Strategy for minimizing side reactions.

Refined Experimental Protocol for Minimizing Byproducts:

  • Set up the reaction vessel under an inert atmosphere of nitrogen or argon.

  • Dissolve the sodium indoline-2-sulfonate in degassed solvent.

  • Cool the solution to 0 °C.

  • Add the base and acetic anhydride as previously described, maintaining the low temperature.

  • Allow the reaction to proceed at a controlled temperature (e.g., room temperature) and monitor closely. Avoid excessive heating.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction?

The choice of solvent is critical for solubility of the starting material and for moderating reactivity. Water is often a suitable solvent for the sodium salt. In some cases, a co-solvent like dioxane or tetrahydrofuran (THF) may be used to improve solubility of the acetylating agent, but care must be taken to ensure a homogenous reaction mixture.

Q2: How can I effectively monitor the progress of the reaction?

  • Thin Layer Chromatography (TLC): This is a quick and effective method. Use a polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexane with a small amount of acetic acid) to achieve good separation between the more polar starting material and the less polar N-acetylated product.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is ideal. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point for method development.

Q3: My product is difficult to purify. What are some recommended purification techniques?

If the reaction has gone to completion with minimal byproducts, purification can be straightforward.

  • Precipitation/Crystallization: After the reaction is complete, adjusting the pH can often cause the product to precipitate. If the product is soluble, careful addition of an anti-solvent (a solvent in which the product is insoluble) can induce crystallization.

  • Column Chromatography: If significant impurities are present, silica gel column chromatography may be necessary. The choice of eluent will depend on the polarity of the impurities.

References

  • General Principles of N-Acetylation: For a comprehensive overview of acetylation reactions, including mechanisms and common reagents, refer to "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure".
  • Solvent Effects in Organic Synthesis: The role of solvents in influencing reaction rates and outcomes is detailed in "Solvent Effects in Organic Chemistry" by Christian Reichardt.
  • Purification Techniques: A standard laboratory reference for purification methods is "Purification of Laboratory Chemicals" by W.L.F. Armarego and Christina Li Lin Chai.

Optimizing temperature and reaction time for "Sodium 1-acetylindoline-2-sulfonate" formation

Author: BenchChem Technical Support Team. Date: February 2026

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Technical Support Center: Optimizing Sodium 1-acetylindoline-2-sulfonate Formation

Welcome to the technical support center for the synthesis and optimization of Sodium 1-acetylindoline-2-sulfonate. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound or similar N-acylated indoline systems. My goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize this synthesis effectively in your own laboratory setting.

The formation of Sodium 1-acetylindoline-2-sulfonate via electrophilic sulfonation is a reaction where precise control over key parameters is critical for achieving high yield and purity. This guide synthesizes established principles of organic chemistry with practical, field-proven insights to address the common challenges encountered during this process.

Section 1: Reaction Overview & Mechanistic Considerations

The core transformation is the electrophilic aromatic substitution of 1-acetylindoline with a sulfonating agent, typically a sulfur trioxide (SO₃) complex, followed by neutralization. The N-acetyl group is crucial as it activates the indoline ring towards substitution while also directing the incoming electrophile. The electron-donating nature of the nitrogen atom strongly activates the 2-position of the indoline ring, making it the primary site of attack for the SO₃ electrophile. However, this high reactivity also makes the system susceptible to side reactions if not properly controlled.

Key Mechanistic Steps:

  • Formation of the Electrophile: A highly reactive SO₃ species acts as the electrophile. Using a complex (e.g., SO₃-pyridine or SO₃-DMF) moderates its reactivity, enhancing selectivity.

  • Electrophilic Attack: The π-electrons of the indoline ring at the C2 position attack the sulfur atom of SO₃, forming a resonance-stabilized carbocation intermediate (a sigma complex).

  • Deprotonation: A weak base in the reaction mixture removes the proton from the C2 carbon, restoring aromaticity and forming the sulfonic acid.

  • Neutralization: The resulting 1-acetylindoline-2-sulfonic acid is neutralized with a sodium base (e.g., sodium bicarbonate) to yield the final water-soluble sodium salt.

Understanding this mechanism is fundamental to diagnosing issues related to temperature and reaction time. For instance, an excessively high temperature can provide enough activation energy to overcome the barrier for substitution at less-favored positions (e.g., on the benzene ring) or cause product degradation.

Section 2: Troubleshooting Guide

This section addresses common problems in a direct question-and-answer format.

Question 1: I am observing very low to no product yield. What are the likely causes and how can I fix this?

Answer: Low or no yield is typically traced back to either reagent inactivity or suboptimal reaction conditions. Let's break down the possibilities.

  • Cause A: Inactive Sulfonating Agent

    • Why it happens: Sulfur trioxide and its complexes are extremely hygroscopic. Moisture from the atmosphere or residual water in the solvent will rapidly quench the agent, converting it to sulfuric acid, which is a poor sulfonating agent for this substrate under these conditions.

    • Solution:

      • Always use a fresh bottle of the sulfonating agent (e.g., SO₃-pyridine complex) or a freshly prepared solution.

      • Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

      • Ensure your solvent is anhydrous. Use freshly distilled solvent or solvent from a sealed bottle over molecular sieves.

  • Cause B: Reaction Temperature is Too Low

    • Why it happens: Every reaction has a minimum activation energy (Ea) required to proceed at a reasonable rate. If the reaction temperature is too low, the molecules lack the kinetic energy to overcome this barrier, resulting in a stalled or impractically slow reaction.

    • Solution:

      • Gradually increase the reaction temperature in 5-10 °C increments.

      • Monitor the reaction progress at each new temperature point using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

      • A good starting point for optimization is often 0 °C to room temperature (20-25 °C), as many sulfonation reactions with moderated agents are exothermic but still require sufficient thermal energy.

  • Cause C: Insufficient Reaction Time

    • Why it happens: Even at an optimal temperature, the reaction requires time to reach completion. Prematurely quenching the reaction will naturally result in a low yield with a significant amount of unreacted starting material.

    • Solution:

      • Set up time-course experiments. At your chosen optimal temperature, take aliquots from the reaction mixture at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr).

      • Quench each aliquot and analyze by HPLC or TLC to determine the point at which the consumption of starting material plateaus and product formation is maximized.

Below is a logic diagram to guide your troubleshooting process for low yield.

G start Low or No Yield Observed check_reagent Verify Activity of Sulfonating Agent start->check_reagent check_temp Review Reaction Temperature start->check_temp check_time Evaluate Reaction Time start->check_time inert_atm Use Fresh Reagent Under Inert Atmosphere check_reagent->inert_atm If moisture contamination is suspected increase_temp Incrementally Increase Temp. (e.g., 0°C -> 25°C) check_temp->increase_temp If starting material remains unreacted time_course Perform Time-Course Study (Monitor by HPLC/TLC) check_time->time_course If reaction appears stalled

Caption: Troubleshooting logic for low product yield.

Question 2: My final product is impure, showing multiple spots on TLC/peaks on HPLC. What kind of byproducts are forming and how can I prevent them?

Answer: Impurity formation is a classic sign that your reaction conditions are too harsh, leading to a loss of selectivity. Temperature and time are the primary culprits.

  • Cause A: Over-sulfonation or Isomeric Byproducts

    • Why it happens: At elevated temperatures or with prolonged reaction times, the kinetic barrier for substitution at other positions on the molecule can be overcome. This can lead to sulfonation on the benzene portion of the indoline ring (e.g., at the 5- or 7-position) or even di-sulfonation.

    • Solution:

      • Lower the Temperature: This is the most effective way to improve selectivity. Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

      • Reduce Reaction Time: As soon as the starting material is consumed (determined by your time-course study), quench the reaction. Do not let it stir for an extended period unnecessarily.

      • Use a Milder Reagent: If selectivity is still an issue, consider a less reactive sulfonating agent. SO₃-pyridine is generally milder than SO₃-DMF, which is milder than neat SO₃ or chlorosulfonic acid.

  • Cause B: Product Decomposition

    • Why it happens: The sulfonic acid product itself may not be stable under the reaction conditions for long periods, especially at higher temperatures. This can lead to desulfonation (reversion to starting material) or other decomposition pathways, creating a complex impurity profile.

    • Solution:

      • Strictly adhere to the optimal reaction time identified in your studies.

      • Ensure the workup procedure effectively neutralizes the strong acid and removes the product from the reactive environment promptly.

  • Cause C: Hydrolysis of the N-acetyl group

    • Why it happens: The amide bond of the N-acetyl group can be susceptible to hydrolysis under overly acidic or basic conditions, particularly during the aqueous workup and neutralization steps if the pH is not carefully controlled.

    • Solution:

      • During neutralization with a sodium base (e.g., NaHCO₃), add the base slowly and monitor the pH, aiming for a final pH of ~7-8.

      • Perform the workup at a low temperature (e.g., in an ice bath) to minimize the rate of potential hydrolysis.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is the recommended starting temperature and time for optimization?

    • A: A good starting point is to add the sulfonating agent at 0 °C (ice bath) to control the initial exotherm, and then allow the reaction to slowly warm to room temperature (20-25 °C) while monitoring over 2-4 hours.

  • Q2: How can I effectively monitor the reaction's progress?

    • A: HPLC is the preferred method for quantitative analysis. A reverse-phase C18 column with a water/acetonitrile gradient is typically effective. For rapid, qualitative checks, TLC can be used. A typical mobile phase would be a mixture of dichloromethane and methanol. The starting material (1-acetylindoline) will be non-polar, while the sulfonic acid product will be highly polar and likely remain at the baseline. After neutralization, the sodium salt will also be highly polar.

  • Q3: Which solvent is best for this reaction?

    • A: Anhydrous chlorinated solvents like dichloromethane (DCM) or dichloroethane (DCE) are common choices as they are inert to the sulfonating agent and can dissolve the starting material.

  • Q4: What are the critical safety precautions for this reaction?

    • A: Sulfur trioxide complexes are corrosive and react violently with water. Always handle them in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction should be quenched carefully and slowly, preferably by adding the reaction mixture to a cold, stirred quenching solution.

Section 4: Optimized Experimental Protocol

This protocol is a baseline recommendation. The exact temperature and time should be determined via the optimization studies described above.

Workflow Overview

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Dry Glassware & Setup Inert Atmosphere C Dissolve 1-acetylindoline in DCM A->C B Prepare Anhydrous Solvent (e.g., DCM) B->C D Cool to 0°C C->D E Slowly Add SO3-Pyridine Complex (1.1 eq) D->E F Stir & Monitor (e.g., 25°C for 3h) E->F G Quench in Cold Sat. NaHCO3 (aq) F->G H Separate Aqueous Layer G->H I Wash with Organic Solvent H->I J Lyophilize or Evaporate Aqueous Layer I->J

Caption: General experimental workflow for the synthesis.

Step-by-Step Methodology:

  • Setup: Under a nitrogen atmosphere, add 1-acetylindoline (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Dissolution: Add anhydrous dichloromethane (approx. 10 mL per gram of starting material). Stir until all solid has dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve the SO₃-pyridine complex (1.1 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5-10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for the predetermined optimal time (e.g., 3 hours), monitoring progress by TLC or HPLC.

  • Quenching: In a separate flask, prepare a stirred, saturated solution of sodium bicarbonate (NaHCO₃), cooled in an ice bath. Slowly pour the reaction mixture into the NaHCO₃ solution. Caution: CO₂ evolution.

  • Workup: Transfer the mixture to a separatory funnel. The product, Sodium 1-acetylindoline-2-sulfonate, will be in the aqueous layer. Separate the layers and wash the aqueous layer with DCM (2x) to remove any unreacted starting material or organic-soluble impurities.

  • Isolation: The aqueous layer containing the final product can be concentrated under reduced pressure or lyophilized (freeze-dried) to yield the sodium salt as a solid.

Section 5: Data Presentation

The following table presents hypothetical data from an optimization study to illustrate the impact of temperature and time on the reaction outcome.

Entry Temperature (°C) Time (h) Conversion (%) Product Purity (%) Key Observation
10435>98Reaction is too slow.
225175>98Incomplete conversion.
3 25 3 >99 98 Optimal conditions: full conversion, high purity.
4258>9992Purity decreases due to byproduct formation over time.
5501>9985Rapid conversion but significant impurity formation.

References

As this is a specialized topic, direct literature may be sparse. The principles and methods described are based on established knowledge in organic synthesis. The following references provide authoritative background on the relevant chemical principles.

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition. (ISBN: 978-1119371809) - Provides in-depth coverage of electrophilic aromatic substitution, including sulfonation mechanisms. Link

  • Comprehensive Organic Transformations: A Guide to Functional Group Preparations, 2nd Edition. by Richard C. Larock (ISBN: 978-0471190312) - A comprehensive resource for functional group transformations, including methods for the formation of sulfonic acids. Link

  • Purification of Laboratory Chemicals, 8th Edition. by W.L.F. Armarego and Christina Li Lin Chai (ISBN: 978-0128054574) - An essential guide for the proper handling, purification, and drying of solvents and reagents used in synthesis. Link

Removal of unreacted indole from "Sodium 1-acetylindoline-2-sulfonate"

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Chemical Exploration

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Difficulties in the hydrolysis of "Sodium 1-acetylindoline-2-sulfonate"

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Identifying impurities in "Sodium 1-acetylindoline-2-sulfonate" by NMR

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Impact of starting material purity on the "Indole-Indoline-Indole" reaction yield

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Validation & Comparative

"Sodium 1-acetylindoline-2-sulfonate" method vs. direct C-H functionalization of indoles

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Comparison of yields for 5-substituted indoles: Indoline-sulfonate vs. Fischer indole synthesis

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Cost-benefit analysis of the "Indole-Indoline-Indole" strategy in organic synthesis

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Substrate scope limitations of the "Sodium 1-acetylindoline-2-sulfonate" method

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Advantages of using "Sodium 1-acetylindoline-2-sulfonate" for specific indole derivatives

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A Senior Application Scientist's Guide to the Spectroscopic Validation of 5-Substituted Indole Products

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery and materials science, the indole scaffold remains a cornerstone of innovation. Its versatile structure, capable of a myriad of substitutions, allows for the fine-tuning of biological activity and material properties. Among these, 5-substituted indoles are of particular interest due to their prevalence in pharmacologically active compounds. However, the synthesis of these derivatives is only the first step; rigorous and unambiguous structural validation is paramount to ensure the integrity of research and the safety of potential therapeutics.

This guide provides a comprehensive framework for the spectroscopic validation of 5-substituted indole products, moving beyond a mere recitation of techniques to offer a deeper understanding of the underlying principles and a comparative analysis of the data. As senior application scientists, we recognize that robust analytical methods are not just about generating data, but about building a self-validating system of evidence for the unequivocal identification of a compound.

The Spectroscopic Triad: A Multi-faceted Approach to Validation

No single spectroscopic technique is sufficient for the complete characterization of a novel compound. Instead, a synergistic approach utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a comprehensive and orthogonal validation. This "spectroscopic triad" allows for the elucidation of the carbon-hydrogen framework, the determination of molecular weight and fragmentation patterns, and the identification of key functional groups, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity of atoms and gain insights into the electronic environment of the molecule.

Expertise in Action: Interpreting the Nuances of 5-Substituted Indole ¹H NMR Spectra

The substitution at the 5-position of the indole ring profoundly influences the chemical shifts of the aromatic protons. Understanding these shifts is key to confirming the regiochemistry of the substitution.

A typical workflow for NMR analysis is depicted below:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve ~5-10 mg of sample prep2 in ~0.6 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 acq1 Place sample in NMR spectrometer acq2 Acquire 1H and 13C spectra acq1->acq2 acq3 Perform 2D NMR (COSY, HSQC) if needed acq2->acq3 proc1 Fourier transform raw data proc2 Phase and baseline correction proc1->proc2 proc3 Integrate peaks and determine chemical shifts proc2->proc3 proc4 Assign signals to specific protons and carbons proc3->proc4 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Figure 1: A generalized workflow for NMR analysis.

Comparative ¹H NMR Data for 5-Substituted Indoles:

SubstituentH-2 (ppm)H-3 (ppm)H-4 (ppm)H-6 (ppm)H-7 (ppm)N-H (ppm)
-H ~7.15~6.50~7.60~7.10~7.05~8.10
-OCH₃ ~7.10~6.40~7.25~6.85~7.00~7.95
-NO₂ ~7.50~6.70~8.50~8.05~7.40~8.60
-Br ~7.20~6.50~7.70~7.25~7.20~8.15
-CN ~7.40~6.65~7.95~7.45~7.35~8.40

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

Trustworthiness Through Self-Validation: The expected downfield shift of H-4 and H-6 in electron-withdrawing substituted indoles (e.g., -NO₂, -CN) and the upfield shift in electron-donating substituted indoles (e.g., -OCH₃) provides a reliable internal check for the correct identification of the isomer.

Delving Deeper with ¹³C NMR Spectroscopy

¹³C NMR provides complementary information to ¹H NMR, offering a direct view of the carbon skeleton. The chemical shift of the carbon atom at the 5-position is particularly diagnostic of the substituent.

Comparative ¹³C NMR Data for 5-Substituted Indoles:

SubstituentC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)C-7 (ppm)C-8 (ppm)C-9 (ppm)
-H ~124.5~102.2~120.8~121.9~119.8~111.1~135.8~128.2
-OCH₃ ~125.0~102.1~111.9~154.1~101.9~111.6~131.2~128.8
-NO₂ ~126.5~103.5~117.9~142.1~117.9~111.5~138.8~129.5
-Br ~126.2~102.0~123.5~113.2~122.5~112.8~134.5~129.9
-CN ~126.8~103.0~124.5~105.1~127.5~112.0~137.5~129.0

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of indole derivatives.

Workflow for ESI-MS Analysis:

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare a dilute solution prep2 of the sample in a suitable solvent prep1->prep2 prep3 (e.g., methanol, acetonitrile) prep2->prep3 acq1 Infuse the sample into the ESI source acq2 Acquire the full scan mass spectrum acq1->acq2 acq3 Perform MS/MS for fragmentation analysis acq2->acq3 proc1 Identify the molecular ion peak [M+H]+ proc2 Compare with the calculated molecular weight proc1->proc2 proc3 Analyze the fragmentation pattern proc2->proc3 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Figure 2: A generalized workflow for ESI-MS analysis.

Comparative Mass Spectrometry Data for 5-Substituted Indoles:

SubstituentMolecular FormulaCalculated Monoisotopic Mass (Da)Observed [M+H]⁺ (m/z)Key Fragmentation Pathways
-H C₈H₇N117.0578118.0651Loss of HCN
-OCH₃ C₉H₉NO147.0684148.0757Loss of CH₃, followed by loss of CO
-NO₂ C₈H₆N₂O₂162.0429163.0502Loss of NO₂, loss of NO, loss of HNO₂
-Br C₈H₆BrN194.9684 / 196.9663195.9757 / 197.9736Loss of Br, loss of HBr
-CN C₉H₆N₂142.0531143.0604Loss of HCN

Authoritative Grounding: The fragmentation of indole derivatives often proceeds through characteristic pathways, such as the loss of small neutral molecules like HCN. The presence of a substituent at the 5-position will introduce new fragmentation channels, providing further evidence for the structure of the molecule. For halogenated compounds like 5-bromoindole, the isotopic pattern of bromine (¹⁹Br:⁸¹Br ≈ 1:1) provides an unmistakable signature in the mass spectrum.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can identify characteristic vibrations of specific bonds.

Experimental Protocol for FTIR Analysis (Solid Samples):
  • Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) in an agate mortar.

  • Pellet Formation: The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.

  • Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present.

Comparative FTIR Data for 5-Substituted Indoles:

SubstituentN-H Stretch (cm⁻¹)C=C Aromatic Stretch (cm⁻¹)Substituent-Specific Peaks (cm⁻¹)
-H ~3400~1620-1450-
-OCH₃ ~3410~1620-1460C-O stretch: ~1220 and ~1030
-NO₂ ~3390~1610-1450Asymmetric NO₂ stretch: ~1510, Symmetric NO₂ stretch: ~1340
-Br ~3405~1615-1455C-Br stretch: ~650-550
-CN ~3395~1610-1450C≡N stretch: ~2225

Expert Insights: The N-H stretching frequency in indoles is a sharp, characteristic peak that can be used to confirm the presence of the indole ring. The position of this peak can be influenced by hydrogen bonding. The presence of strong, characteristic peaks for the substituent group (e.g., the sharp C≡N stretch for 5-cyanoindole or the two strong NO₂ stretches for 5-nitroindole) provides definitive evidence for the successful incorporation of the substituent at the 5-position.

Conclusion: A Holistic and Rigorous Approach to Validation

The spectroscopic validation of 5-substituted indole products is a critical step in ensuring the quality and reliability of research in drug discovery and materials science. By employing a multi-technique approach that leverages the strengths of NMR, MS, and IR spectroscopy, researchers can build a comprehensive and self-validating body of evidence for the structure of their compounds. This guide has provided a framework for not only acquiring and interpreting the data but also for understanding the underlying principles that govern the spectroscopic properties of these important molecules. Adherence to these rigorous validation standards is essential for advancing scientific knowledge and developing innovative new technologies.

References

  • Powers, J. C. (1968). Mass spectrometry of indoles and indolines. Journal of Organic Chemistry, 33(5), 2044–2050. [Link]

  • University of California, Davis. (n.d.). Introduction to Mass Spectrometry. Retrieved from [Link]

  • Lumen Learning. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • University of Calgary. (n.d.). ¹H NMR Spectroscopy. Retrieved from [Link]

Purity analysis of final products from the "Indole-Indoline-Indole" pathway by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

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Navigating the C5 Position: A Comparative Guide to Alternative Reagents for Indole Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in medicinal chemistry and materials science, the indole scaffold is a cornerstone of molecular design. Its C5 position is a frequent site for modification to tune pharmacological activity and material properties. While classical methods exist, the demand for higher efficiency, broader functional group tolerance, and improved regioselectivity has driven the development of a new arsenal of chemical tools. This guide provides an in-depth comparison of alternative reagents and methodologies for the 5-position functionalization of indoles, supported by experimental data and mechanistic insights to inform your synthetic strategy.

The Challenge of C5 Regioselectivity

The inherent electronic properties of the indole ring favor electrophilic substitution at the C3 position. Direct functionalization at C5 often requires overcoming this natural reactivity, which can be achieved through two primary strategies: blocking the C3 position or employing modern catalytic systems that override the intrinsic selectivity. This guide will explore both avenues, comparing classical electrophilic reagents with contemporary transition-metal-catalyzed C-H activation and cross-coupling methodologies.

Classical Approaches: Electrophilic Substitution

Classical electrophilic substitution reactions are the foundational methods for indole functionalization. However, achieving C5 selectivity is often challenging and substrate-dependent.

Halogenation

5-Haloindoles are versatile intermediates, readily participating in a wide range of cross-coupling reactions. The choice of halogenating agent is critical for controlling regioselectivity and avoiding over-reaction.

  • N -Iodosuccinimide (NIS) and N -Bromosuccinimide (NBS): These reagents are commonly used for the halogenation of indoles. In many cases, for N-unprotected or N-alkyl indoles, the reaction proceeds preferentially at the C3 position. However, the presence of a bulky substituent at the C3 position can sterically hinder C3 attack, favoring substitution at other positions, including C5. For N-protected indoles, such as N-acetyl or N-tosylindole, the situation is more complex, and mixtures of isomers are common.

  • Selectivity Issues: Direct C5 halogenation of simple indoles is often low-yielding. For instance, the bromination of indole with NBS in CCl4 typically yields 3-bromoindole as the major product. To achieve C5 selectivity, one must often resort to multi-step sequences, such as the iodination of indole-3-carboxylic acid followed by decarboxylation.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces a formyl group, a valuable synthetic handle. It typically occurs at the C3 position. However, if the C3 position is blocked, formylation can be directed to the C5 position, although this is not a general or high-yielding approach for accessing C5-formylated indoles from simple precursors.

Modern Era: Transition-Metal-Catalyzed C-H Functionalization

The advent of transition-metal-catalyzed C-H activation has revolutionized indole functionalization, offering a direct and atom-economical route to the C5 position. These methods often rely on the use of a directing group on the indole nitrogen.

The Power of Directing Groups

A directing group (DG) is a chemical moiety installed on the indole nitrogen that coordinates to the metal catalyst, bringing it into close proximity to the C-H bonds of the indole core. This chelation assistance allows the catalyst to selectively cleave a specific C-H bond, overriding the indole's intrinsic reactivity.

G cluster_0 C-H Activation Workflow Indole Indole Substrate DG_Indole N-Directing Group (e.g., Pivaloyl, Pyridyl) Indole->DG_Indole Protection Product C5-Functionalized Indole DG_Indole->Product C-H Activation/ Coupling Catalyst Transition Metal Catalyst (e.g., Pd, Rh, Ir) Catalyst->Product Coupling_Partner Coupling Partner (e.g., Aryl Halide, Boronic Acid) Coupling_Partner->Product Waste Stoichiometric Waste Product->Waste Byproducts

Caption: Workflow for directed C-H functionalization of indoles.

Palladium-Catalyzed C5-Arylation

Palladium catalysis is a workhorse for C-H arylation. The choice of directing group, catalyst, and oxidant is crucial for success.

Reagent/SystemDirecting Group (DG)Typical CatalystOxidantAdvantagesDisadvantagesYield Range
Pivaloyl-directed Pivaloyl (Piv)Pd(OAc)₂Ag₂CO₃ or Ac-Gly-OHReadily available DG, good yields.Requires stoichiometric silver oxidant.60-90%
Pyridyl-directed 2-PyridylPd(OAc)₂K₂CO₃ / O₂Avoids silver oxidants, uses O₂.DG installation can be more complex.70-95%
Transient DG Amino Acid LigandPd(OAc)₂AgOAcAvoids pre-installation of DG.Limited substrate scope, higher catalyst loading.50-80%

Expert Insight: The pivaloyl directing group is often a good starting point due to its ease of installation and removal. However, for large-scale synthesis, avoiding silver-based oxidants is desirable for cost and environmental reasons. The use of a pyridyl directing group with an oxygen atmosphere represents a greener alternative.

Iridium-Catalyzed C5-Borylation

Iridium catalysts excel at the C-H borylation of arenes and heterocycles. This reaction introduces a boronic ester at the C5 position, which is a highly versatile handle for subsequent Suzuki-Miyaura cross-coupling.

  • Key Reagents: The most common system employs an iridium catalyst such as [Ir(cod)OMe]₂ with a bipyridine-based ligand (e.g., dtbpy) and a boron source like pinacolborane (B₂pin₂).

  • Mechanism: The active iridium catalyst selectively cleaves the C5-H bond, followed by reductive elimination to form the C-B bond and regenerate the catalyst. This reaction typically proceeds with high regioselectivity for the C5 position, even without a directing group on nitrogen for certain substrates, although N-protection is often beneficial.

G Indole N-Protected Indole Ir_Catalyst [Ir(dtbpy)]+ Indole->Ir_Catalyst C-H Activation at C5 Indole_Bpin 5-Borylated Indole Ir_Catalyst->Indole_Bpin Reductive Elimination B2pin2 B₂pin₂ B2pin2->Ir_Catalyst Oxidative Addition HBpin HBpin

Scalability comparison: "Sodium 1-acetylindoline-2-sulfonate" vs. catalytic C-H activation

Author: BenchChem Technical Support Team. Date: February 2026

Gathering Initial Data

I've initiated comprehensive Google searches to build a foundational understanding of "Sodium 1-acetylindoline-2-sulfonate" and catalytic C-H activation. I'm focusing particularly on synthetic routes and applications for each. This groundwork will inform my subsequent investigation into potential connections between them.

Analyzing Scalability Factors

I'm now conducting targeted searches to compare sulfonation of N-acetylindoline with C-H activation/sulfonation. I'm focusing on scalability, efficiency, and cost-effectiveness. Specific experimental protocols and data are being examined for reaction conditions, yields, catalyst loading, and purification. I am also searching for mechanistic details on both electrophilic sulfonation and transition-metal-catalyzed C-H activation/sulfonation.

Developing the Introduction Framework

I am now focusing on structuring the guide's content. I've drafted an introduction that will highlight the importance of sulfonated indoline scaffolds and state the purpose of the comparison. I plan to present a head-to-head comparison of classical building block synthesis versus direct C-H activation/sulfonation, which will provide a framework for the following sections.

Developing the Detailed Outline

I'm now deep into crafting the guide's detailed outline, aiming for a logical flow. I've structured sections comparing classical building block synthesis (Sodium 1-acetylindoline-2-sulfonate) with direct C-H activation/sulfonation. Each method will include synthetic pathways, scalability analyses (pros/cons for large-scale production), and experimental protocols. I will also incorporate an in-depth review of mechanistic details for both.

Refining Detailed Comparison

I'm now drafting detailed sections comparing classical building block synthesis (Sodium 1-acetylindoline-2-sulfonate) versus direct C-H activation/sulfonation. Each section now includes synthetic pathways, scalability analyses (pros/cons), and experimental protocols with data tables. I'm also reviewing mechanistic details for both methods and outlining them, ensuring a logical flow. I am actively searching for recent publications and datasets to improve my analysis.

Refining Scalability Analysis

I'm now integrating the collected data to compare the sulfonation methods. I'm focusing on the experimental protocols and reaction yields to strengthen the scalability assessment. I'm also including in-depth reviews of the mechanisms and actively searching for industrial applicability details to incorporate into the framework. I'm concentrating on refining the content structure and comparison parameters.

Refining Data Gathering

I'm now focusing my data acquisition by starting comprehensive Google Scholar searches. I am zeroing in on papers that focus on scalability comparisons between C-H activation and classical sulfonation methods. Simultaneously, I am evaluating synthetic routes, focusing on reaction yields and catalyst loading, and refining my framework.

I'm systematically researching the core components of the guide's content. I'm prioritizing direct comparisons of classical synthesis versus C-H activation and also studying the specifics of each reaction pathway. I'm focusing on the experimental data and protocols to build my head-to-head comparison for scalability analysis.

Initiating Comprehensive Searches

I've begun in-depth Google searches to build a solid foundation. The focus is now on the synthesis of "Sodium 1-acetylindoline-2-sulfonate" and catalytic C-H activation of indolines, looking closely at synthetic routes and potential applications. My goal is to find relevant scalability analyses, particularly related to cost, and relevant experimental protocols and yields, so I can establish a strong, comparative foundation.

I'm starting a deeper dive into the specific challenges of each approach. My goal is a comprehensive assessment that extends to the industrial applicability details for C-H activation reactions.

Refining Guide Structure

I'm now fully immersed in developing a detailed guide structure. I'm building sections comparing classical building block synthesis with C-H activation and sulfonation. Each approach will receive equal consideration of synthetic pathways, scalability aspects, experimental procedures, and comprehensive mechanistic details. I will also make clear, concise comparisons between the two approaches, and support everything with the latest relevant data.

A Comparative Guide to Green Chemistry Metrics for Bis(indolyl)methane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Greener Synthesis in Drug Discovery

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive molecules. The synthesis of bis(indolyl)methanes (BIMs), a key pharmacophore, has traditionally relied on methods that are effective but often generate significant chemical waste. As the pharmaceutical industry increasingly embraces the principles of green chemistry, it is crucial for researchers and drug development professionals to quantitatively assess and compare the environmental impact of different synthetic routes. This guide provides a detailed comparison of a traditional and a greener synthesis of a representative bis(indolyl)methane, utilizing key green chemistry metrics to offer an objective, data-driven analysis.

Core Principles of Green Chemistry in Synthesis

Before delving into the specific synthetic routes, it is essential to understand the green chemistry principles that guide our analysis. These principles, originally articulated by Paul Anastas and John Warner, provide a framework for designing more environmentally benign chemical processes. Our analysis will focus on the following quantitative metrics:

  • Atom Economy (AE): A measure of the efficiency with which atoms from the reactants are incorporated into the desired product.

  • E-Factor: The ratio of the mass of waste generated to the mass of the desired product. A lower E-Factor signifies a more environmentally friendly process.

  • Process Mass Intensity (PMI): The ratio of the total mass of all materials used (reactants, solvents, catalysts, workup chemicals) to the mass of the final product. PMI provides a comprehensive measure of the overall process efficiency.

Comparative Analysis of Two Synthetic Routes to 3,3'-((Phenyl)methylene)bis(1H-indole)

For our comparative analysis, we will examine the synthesis of 3,3'-((Phenyl)methylene)bis(1H-indole) from indole and benzaldehyde.

Route 1: Traditional Synthesis using Indium(III) Chloride in Dichloromethane

This method represents a common approach utilizing a Lewis acid catalyst in a chlorinated solvent.

Experimental Protocol:

  • To a solution of indole (2 mmol) and benzaldehyde (1 mmol) in dichloromethane (10 mL), indium(III) chloride (10 mol%) is added.

  • The reaction mixture is stirred at room temperature for the specified time.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (10 mL).

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Route 2: Greener Synthesis using a Heterogeneous Catalyst in Water

This modern approach employs a recyclable catalyst in an aqueous medium, significantly reducing the environmental impact.

Experimental Protocol:

  • A mixture of indole (2 mmol), benzaldehyde (1 mmol), and a catalytic amount of a heterogeneous acid catalyst in water (10 mL) is stirred at 80 °C.

  • The progress of the reaction is monitored by thin-layer chromatography.

  • After completion, the reaction mixture is cooled to room temperature.

  • The solid product is collected by filtration, washed with water, and dried.

  • The catalyst can be recovered from the aqueous filtrate for reuse.

Quantitative Comparison of Green Chemistry Metrics

The following table summarizes the calculated green chemistry metrics for the two synthetic routes.

MetricTraditional Synthesis (InCl₃ in CH₂Cl₂)Greener Synthesis (Heterogeneous Catalyst in H₂O)
Atom Economy 94.6%94.6%
E-Factor > 100~ 5-10
Process Mass Intensity (PMI) > 200~ 20-30

Note: The values for the greener synthesis are estimates based on typical procedures and may vary depending on the specific catalyst and reaction conditions.

Visualizing the Process: A Workflow Comparison

The following diagrams illustrate the stark contrast in the process flow and waste generation between the two synthetic routes.

G cluster_0 Traditional Synthesis cluster_1 Greener Synthesis reactants_t Indole Benzaldehyde InCl3 CH2Cl2 reaction_t Reaction reactants_t->reaction_t workup_t Aqueous Workup (NaHCO3, H2O) reaction_t->workup_t extraction_t Extraction (CH2Cl2) workup_t->extraction_t waste_t Waste (Chlorinated Solvents, In salts, Silica, Organic Solvents) workup_t->waste_t purification_t Column Chromatography (Silica, Ethyl Acetate, Hexane) extraction_t->purification_t extraction_t->waste_t product_t Final Product purification_t->product_t purification_t->waste_t reactants_g Indole Benzaldehyde Catalyst H2O reaction_g Reaction reactants_g->reaction_g filtration_g Filtration reaction_g->filtration_g product_g Final Product filtration_g->product_g waste_g Aqueous Waste (Minimal) filtration_g->waste_g catalyst_recycle Catalyst Recycle filtration_g->catalyst_recycle

Caption: Workflow comparison of traditional vs. greener synthesis of bis(indolyl)methanes.

Discussion: The Practical Implications for Drug Development

The quantitative analysis clearly demonstrates the significant advantages of the greener synthetic route. While the Atom Economy is identical for both methods, as they share the same reactants and product, the E-Factor and Process Mass Intensity (PMI) reveal the true environmental cost of the traditional approach. The high E-Factor and PMI of the traditional synthesis are primarily due to the extensive use of solvents for the reaction, extraction, and purification steps, as well as the generation of waste from the catalyst and quenching agents.

In contrast, the greener synthesis in water dramatically reduces both the E-Factor and PMI. The use of water as a solvent, the elimination of an aqueous workup and extraction, and the recyclability of the catalyst all contribute to a more sustainable process. For drug development professionals, adopting such greener methodologies not only minimizes environmental impact but can also lead to significant cost savings through reduced solvent usage and waste disposal. Furthermore, the simplification of the purification process can lead to higher throughput and faster lead optimization cycles.

Conclusion

The application of green chemistry metrics provides a powerful tool for objectively evaluating and comparing synthetic routes. The case study of bis(indolyl)methane synthesis highlights the substantial improvements in environmental performance that can be achieved by embracing greener chemical principles. For researchers and scientists in the pharmaceutical industry, the adoption of such quantitative assessments is not just an ethical imperative but a strategic advantage in the development of sustainable and economically viable drug manufacturing processes.

References

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Sodium 1-acetylindoline-2-sulfonate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers at the forefront of drug discovery and development, our work with novel chemical entities demands an unwavering commitment to safety. Sodium 1-acetylindoline-2-sulfonate (CAS No. 26807-69-2), a heterocyclic building block utilized in organic synthesis, is one such compound where meticulous handling is paramount.[1][2] While a comprehensive, peer-reviewed safety profile for this specific molecule is not extensively documented, a robust safety protocol can be constructed by analyzing its chemical structure and drawing upon data from analogous sulfonate-containing compounds.

This guide provides a deep, experience-driven framework for the safe handling of Sodium 1-acetylindoline-2-sulfonate, focusing on the rationale and implementation of appropriate Personal Protective Equipment (PPE). Our goal is to move beyond a simple checklist and instill a risk-based safety mindset that protects both the researcher and the integrity of the experiment.

Hazard Assessment: The 'Why' Behind the Precaution

Understanding the potential risks is the foundation of any effective safety plan. Sodium 1-acetylindoline-2-sulfonate is a solid, likely a crystalline powder, with a high melting point and solubility in water.[1][2] The primary routes of exposure in a laboratory setting are inhalation of airborne dust, and direct contact with the skin or eyes.

Based on safety data for structurally similar aromatic and aliphatic sodium sulfonates, we must assume the following potential hazards until specific toxicological data becomes available:

  • Skin Irritation (H315): Sulfonate groups can interact with skin, potentially causing irritation upon contact.[3][4][5]

  • Serious Eye Irritation (H319): Particulate matter can be abrasive and chemically irritating to sensitive eye tissues, causing significant discomfort or damage.[3][4][5]

  • Respiratory Irritation (H335): Inhalation of fine dust can irritate the respiratory tract.[3]

Therefore, our PPE strategy is designed to create a complete barrier against these exposure routes.

Core PPE Requirements: A Multi-Layered Defense

Effective protection relies on a combination of engineering controls and appropriate PPE. All handling of Sodium 1-acetylindoline-2-sulfonate powder should, at a minimum, be performed within a certified chemical fume hood to control dust. The following table summarizes the essential PPE.

Protection Type Required PPE Rationale & Key Considerations
Eye & Face Protection Safety glasses with side-shields (ANSI Z87.1 / EN166 compliant) or tightly fitting safety goggles.[3]Why: Prevents airborne particles from entering the eyes. Side-shields are non-negotiable as they protect against particles from various angles. Goggles provide a more complete seal and are recommended when weighing larger quantities where dust is more likely.
Hand Protection Nitrile or neoprene gloves.[6]Why: Provides a chemical barrier against skin contact. Field Insight: Always inspect gloves for tears or pinholes before use. Double-gloving is recommended for extended procedures. Use proper glove removal techniques to avoid contaminating your skin.[3]
Body Protection Fully-fastened laboratory coat.Why: Protects skin and personal clothing from spills and contamination. Best Practice: A standard cotton lab coat is sufficient for handling small quantities. For larger amounts or tasks with higher spill potential, consider a lab coat with elastic cuffs for a better seal with your gloves.
Respiratory Protection NIOSH-approved N95 or P95 respirator.[3]Why: Required if work cannot be conducted in a fume hood or if significant dust is generated (e.g., during bulk transfers or spill cleanup). This prevents inhalation of irritating particulates. Causality: The engineering control (fume hood) is the primary defense; the respirator is a crucial secondary defense.

Operational Protocols: Integrating Safety into Your Workflow

Step-by-Step PPE Donning & Doffing Protocol

The order of donning and doffing PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respirator (if required): Perform a seal check according to the manufacturer's instructions.

  • Eye Protection: Put on safety glasses or goggles.

  • Gloves: Don your gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves using a skin-to-skin, glove-to-glove technique to avoid touching the outer contaminated surface. Dispose of them immediately in the designated waste container.

  • Lab Coat: Unfasten the lab coat and roll it outwards, ensuring the contaminated exterior is contained within the roll. Place it in the designated laundry or disposal bin.

  • Eye Protection: Remove by handling the ear-pieces or strap.

  • Respirator (if worn): Remove without touching the front of the respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[3]

Spill Management Protocol

In the event of a small-scale solid spill, immediate and correct action is necessary.[7]

  • Alert & Restrict: Alert personnel in the immediate area and restrict access.

  • Assess & Don PPE: Ensure you are wearing the appropriate PPE, including respiratory protection if not already in use.

  • Contain Dust: Gently cover the spill with damp paper towels to prevent the powder from becoming airborne. Do NOT dry sweep.[7]

  • Collect: Carefully wipe up the contained material with the damp towels. For larger spills, use an absorbent material like vermiculite to gently collect the solid. Place all contaminated materials into a clearly labeled, sealed hazardous waste bag or container.[3][7]

  • Decontaminate: Wipe the spill area with a damp cloth, followed by a standard laboratory cleaning solution. Dispose of all cleaning materials as hazardous waste.[7]

Waste Disposal Plan

Proper segregation and disposal of chemical waste is a legal and ethical responsibility.[8]

  • Solid Waste: All surplus Sodium 1-acetylindoline-2-sulfonate and any materials grossly contaminated with it (e.g., weigh boats, contaminated paper towels from a spill) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a separate, labeled hazardous waste container.

  • Empty Containers: "Empty" containers that once held the chemical must be triple-rinsed with a suitable solvent (e.g., water, if solubility permits and it's part of a reaction quench). The rinsate must be collected as hazardous aqueous waste. Once decontaminated, the container can be disposed of according to institutional policy, often after defacing the label.[7]

  • Consult EHS: Never dispose of this chemical down the drain.[7] All waste streams must be managed through your institution's Environmental Health and Safety (EHS) department for final disposal.[9]

Visualizing the Safety Workflow

This decision tree illustrates the logic for selecting the appropriate level of PPE based on the specific laboratory task.

PPE_Decision_Tree start Task: Handling Sodium 1-acetylindoline-2-sulfonate q1 Is the procedure performed in a certified fume hood? start->q1 q2 Is there a significant splash risk or are you handling >1g? q1->q2 Yes ppe3 Maximum PPE: - Lab Coat - Safety Goggles - Nitrile Gloves - N95/P95 Respirator q1->ppe3 No ppe1 Minimum Required PPE: - Lab Coat - Safety Glasses (side-shields) - Nitrile Gloves q2->ppe1 No ppe2 Enhanced PPE: - Lab Coat - Safety Goggles - Nitrile Gloves q2->ppe2 Yes

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.